| Application Area | Specific Research Use | Key Findings / Purpose |
|---|---|---|
| Industrial Biotechnology | Solvent/component in plant protection product formulations [1] [2] | Used in "green" solvent systems for agrochemicals [2]. |
| Fermentation & Bioprocesses | Carbon source for microbial fermentation [1] | Optimal carbon source for producing Echinocandin B (antifungal precursor); increased titer to 2133-3148 mg/L [1]. |
| Biofuel & Spray Analysis | Single-component surrogate for biodiesel [3] | Represents biodiesels with long-chain FAMEs (e.g., Karanja); spray penetration is highly dependent on its physical properties (e.g., density, viscosity) [3]. |
| Polymer Science | Feedstock for bio-based polyols [4] | Synthesized into polyols for rigid polyurethane foams (RPUFs); improves thermal stability and compressive strength for insulation materials [4]. |
| Pheromone & Animal Behavior | Key component of queen honey bee retinue pheromone [5] | Reduced production in virus-infected queens triggers colony supersedure; directly suppresses queen cell rearing [5]. |
| Gene & Enzyme Regulation | Inducer for lipase production in yeast [1] | Modulates LIP2 gene expression in Yarrowia lipolytica; maximal induction at low concentrations [1]. |
| Cell Biology & Signaling | Promoter of myoblast differentiation [6] | Enhances differentiation of C2C12 myoblasts into muscle fibers via p38 MAPK/β-catenin pathways; upregulates GLUT4 for glucose uptake [6]. |
Here are the methodologies for two key research applications that involve specific laboratory techniques.
This protocol outlines a solvent-free, lipase-catalyzed esterification, optimized for high conversion [1].
This cell culture model uses oleic acid (the free acid form of this compound) to investigate its role in muscle cell differentiation [6].
The following diagram illustrates the molecular mechanism by which oleate promotes myoblast differentiation, as identified in the C2C12 cell model [6].
Oleate promotes muscle cell differentiation by activating key signaling pathways and metabolic regulators [6].
Beyond its use as a simple solvent or substrate, this compound serves as a critical tool in fundamental research.
Methyl oleate oxidation follows a classic free radical chain reaction mechanism, which can be broken down into three main stages: initiation, propagation, and termination [1] [2]. The following diagram illustrates the core steps of this process.
Core mechanistic pathway of this compound autoxidation, showing the free radical chain reaction.
The primary oxidation products from this process include hydroperoxides, which are unstable and further decompose via β-scission to form a range of secondary products [1]. These secondary products are critical markers of degradation:
The oxidative stability of this compound is influenced by its mono-unsaturated structure and can be quantitatively compared to other fatty acid methyl esters (FAMEs). The following table summarizes key stability indicators.
| Compound | Onset Temperature (Tₒₙ) °C | Induction Period (IP) at 110°C (h) | Key Oxidation Products Formed |
|---|---|---|---|
| This compound (C18:1) | 180.9 [4] | 2.4 - 4.0 (Avg.) [2] | Core aldehydes (Me-9-oxo, Me-11-oxo-9), epoxides, acids [1] [3] |
| Methyl Linoleate (C18:2) | 160.8 [4] | Information Missing | Information Missing |
| Methyl Linolenate (C18:3) | 131.7 [4] | Information Missing | Information Missing |
| Methyl Stearate (C18:0) | 193.5 [4] | Information Missing | Information Missing |
Key Observations on Stability:
Here are detailed methodologies for two standard accelerated oxidation tests applicable to this compound.
This protocol is based on EN 15751 and EN 14112 standards [3] [2].
This method monitors mass changes under an oxygen atmosphere to evaluate stability [5].
Understanding factors that influence degradation is critical for controlling stability in formulations.
The table below summarizes the fundamental physical parameters of methyl oleate from technical sources and supplier data sheets [1] [2] [3].
| Property | Value / Description | Conditions (if applicable) |
|---|---|---|
| CAS Number | 112-62-9 | - |
| Molecular Formula | C₁₉H₃₆O₂ | - |
| Molecular Weight | 296.49 g/mol | - |
| Appearance | Clear, oily liquid; can be yellow to amber [1] [2] | Room Temperature |
| Density | 0.874 g/mL [1] [2], 0.8739 g/cm³ [3] | 20°C |
| Melting Point | -19.9 °C to -20 °C [2] [3] | - |
| Boiling Point | 218 °C / 20 mmHg [1] [2]; 351.4 °C (with decomposition) [3] | - |
| Refractive Index | n20/D 1.452 [1] | 20°C |
| Flash Point | 113 °C (235.4 °F) [1], >230 °F [2] | Closed cup |
| Vapor Pressure | 10 mmHg [1], 13.3 hPa [4] | 205 °C |
| Water Solubility | Immiscible with water [2] | - |
| Stability | Air and light sensitive [2]; prone to oxidative degradation, especially under light or with metal ion catalysis [3] | - |
This compound serves as a key reactant and component in various experimental contexts. Here are detailed methodologies for some of its key applications.
This classic organic synthesis procedure, documented in Organic Syntheses, converts this compound into stearolic acid (a key acetylene derivative) [5].
A 2024 study provides a detailed, optimized protocol for the enzymatic synthesis of this compound under solvent-free conditions, which is relevant for green chemistry applications [3] [6].
The search results also highlight this compound's role in several advanced research areas:
The following diagram illustrates the general workflow for the synthesis of this compound via enzymatic esterification, based on the protocol described above.
This workflow outlines the key steps for the enzymatic synthesis of this compound, highlighting the critical parameters of molar ratio, enzyme loading, and reaction monitoring [3].
This compound (chemical name: 9-octadecenoic acid methyl ester) is a fatty acid methyl ester (FAME) derived from oleic acid. It is a clear, transparent oily liquid at room temperature with a density of 0.8739 g/cm³ at 20°C [1].
Its amphiphilic molecular structure, featuring a long hydrocarbon chain and a polar ester group, underpins its utility as a solvent, penetration enhancer, and component in lipid-based drug delivery systems. The cis-configured double bond makes it susceptible to oxidation, which is a critical consideration for formulation stability [1].
The table below summarizes its key physical and chemical parameters [1].
| Property | Value / Description |
|---|---|
| Chemical Name | (Z)-Methyl octadec-9-enoate |
| CAS Registry Number | 112-62-9 |
| Appearance | Clear, transparent oily liquid |
| Density (20°C) | 0.8739 g/cm³ |
| Melting Point | -19.9 °C |
| Boiling Point (atmospheric) | 351.4 °C (with thermal decomposition) |
| Refractive Index | 1.452 - 1.454 |
| Lipophilicity (log P) | ~7.3 (immiscible with water) |
| Solubility | Miscible with alcohols, ethers, and hydrocarbon solvents |
| Stability | Relatively stable, but double bond prone to oxidative degradation |
This compound is primarily produced via the esterification of oleic acid with methanol. Researchers have optimized various catalytic and engineering approaches for efficiency and scalability.
Lipase-catalyzed synthesis offers a green, selective route under mild conditions. The following optimized protocol is adapted from a recent study [1].
For large-scale, industrial production, innovative reactor designs like Hydrodynamic Cavitation Reactors (HCRs) can significantly intensify the process. One study using palm fatty acid distillate (PFAD) with a solid acid catalyst (Amberlyst-15) achieved an 89.76 wt% methyl ester purity and an 82.48 wt% biodiesel yield [2].
This technology enhances mass and heat transfer, leading to faster reaction rates and reduced energy consumption compared to conventional stirred tanks [2].
Robust analytical methods are essential for quality control and research. Gas Chromatography (GC) is the standard technique for quantifying this compound and related fatty acids.
This method is suitable for the routine analysis of oleic acid and its related fatty acids, as found in pharmacopeial materials [3].
For complex biological matrices like human serum, a more specialized GC-MS method can be employed. This method specifically targets esterified fatty acids (like those in phospholipids and triglycerides) and includes a robust quantification scheme [4].
The workflow for this precise analysis involves several key steps to ensure accuracy, which can be visualized as follows:
Workflow for GC-MS analysis of esterified fatty acids, incorporating isotope-coded internal standards for high quantification accuracy [4].
Beyond its use as a solvent or excipient, this compound plays a functional role in advanced bioprocessing and fermentation.
This compound (9-octadecenoic acid methyl ester) is a fatty acid methyl ester with a cis monounsaturated structure that exhibits typical amphiphilic molecular behavior. At room temperature, it appears as a clear, transparent oily liquid with characteristic physicochemical properties that make it valuable for both industrial and pharmaceutical applications. As an amphiphile, this compound contains both a long hydrophobic hydrocarbon chain and a polar ester headgroup, enabling it to interact with both aqueous and organic phases. This fundamental structure drives its capacity for interfacial activity, self-assembly, and supramolecular interactions that can be exploited in various advanced applications, particularly in drug delivery systems and pharmaceutical formulations [1].
The amphiphilic nature of this compound stems from its molecular architecture: a 17-carbon aliphatic chain with a cis-double bond at the 9th position, terminated by a hydrophilic methyl ester group. This structure results in an immiscible relationship with aqueous systems (logP ≈ 7.3) while maintaining complete miscibility with alcohols, ethers, and hydrocarbon solvents. Although relatively stable thermodynamically, this compound is prone to oxidative degradation during long-term storage, with the peroxide value increasing linearly over time, particularly under light exposure or metal ion catalysis where the double bond region undergoes free radical chain reactions producing hydroperoxide derivatives [1].
The physicochemical properties of this compound are critical for understanding its behavior in various applications and are summarized in the table below.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Conditions | Significance |
|---|---|---|---|
| Density | 0.8739 g/cm³ | 20°C | Determines buoyancy, mixing, and flow characteristics |
| Melting Point | -19.9°C | - | Confirms liquid state at room temperature |
| Boiling Point | 351.4°C (with decomposition) | Atmospheric pressure | Guides purification and processing parameters |
| Vacuum Distillation Range | 168-218.5°C | 10 mmHg | Enables low-temperature processing to avoid thermal stress |
| Refractive Index | 1.452-1.454 | - | Useful for purity assessment and identification |
| Partition Coefficient (logP) | ~7.3 | - | Quantifies extreme hydrophobicity and membrane permeability |
Table 2: Experimentally Determined Parameters from Thermal Studies
| Parameter | Value | Conditions | Method |
|---|---|---|---|
| Pyrolysis Activation Energy | 190.02 kJ/mol | High temperature (2500-3500 K) | ReaxFF-MD Simulation [2] |
| Combustion Activation Energy | 144.89 kJ/mol | High temperature with O₂ | ReaxFF-MD Simulation [2] |
| Initial Decomposition Temperature | ~1600 K | Heating rate 20 K/ps | ReaxFF-MD Simulation [2] |
| Main Pyrolysis Products | Ethylene, CO, H₂O | High temperature | ReaxFF-MD Analysis [2] |
| Main Combustion Products | CO₂, H₂O | High temperature with O₂ | ReaxFF-MD Analysis [2] |
The amphiphilic character of this compound drives its capacity for supramolecular self-assembly through various mechanisms. When combined with cyclodextrins (CDs) and other host molecules, this compound can form sophisticated supramolecular aggregates with enhanced functional properties. These assemblies form through non-covalent interactions including van der Waals forces, hydrophobic interactions, and hydrogen bonding [3].
The formation of inclusion complexes (ICs) between this compound and cyclodextrins represents a particularly valuable mechanism for pharmaceutical applications. In these complexes, the hydrophobic tail of this compound is encapsulated within the hydrophobic cavities of cyclodextrins, while the polar head groups remain associated with the hydrophilic exterior. These primary ICs can further act as building blocks to assemble into more complex higher-order supramolecular structures, responding to changes in concentration, temperature, and other environmental parameters [3].
The self-assembly process depends critically on several factors:
Depending on these variables, the resulting CDs-based supramolecular aggregates can manifest as vesicles, nanotubes, hydrogels, or liquid crystals with tailored properties for specific applications [3].
The self-assembly pathway of this compound with cyclodextrins progresses from molecular components to functional supramolecular structures.
The synthesis of this compound via enzymatic esterification provides a sustainable approach with mild reaction conditions. The following protocol has been optimized for high conversion yields [1]:
Materials:
Procedure:
Key Optimization Findings:
The analysis of this compound-cyclodextrin supramolecular assemblies requires multiple complementary techniques to fully characterize the structures [3]:
Phase Solubility Studies:
Spectroscopic Methods:
Thermal Analysis:
Structural and Morphological Analysis:
The amphiphilic properties of this compound enable diverse applications in pharmaceutical formulations and drug delivery systems, primarily through its role in enhancing solubility, stability, and bioavailability of poorly soluble active compounds.
This compound serves as a key component in advanced drug delivery platforms:
Vesicular Systems: this compound can be incorporated into unilamellar and multilamellar vesicles that mimic biological membranes. These structures enable encapsulation of both hydrophilic and hydrophobic drugs, providing controlled release kinetics and enhanced tissue penetration [4].
Microemulsion Formulations: The amphiphilic nature of this compound makes it an effective oil-phase component in microemulsions for topical and transdermal drug delivery. These systems improve skin permeability while maintaining biocompatibility [1].
Stimuli-Responsive Delivery: When combined with dynamic covalent surfactants, this compound can contribute to the formation of stimuli-responsive systems that undergo structural changes in response to pH, temperature, or enzymatic activity, enabling targeted drug release at specific sites [4].
The integration of this compound into cyclodextrin-based supramolecular assemblies significantly enhances drug delivery capabilities:
Solubility Enhancement: this compound-cyclodextrin inclusion complexes can increase the aqueous solubility of poorly soluble drugs by orders of magnitude, dramatically improving their bioavailability and therapeutic potential [3].
Stability Improvement: These assemblies protect sensitive drug molecules from photodegradation, oxidation, and hydrolysis, extending shelf life and maintaining efficacy during storage and administration [3].
Targeted Delivery: Functionalized supramolecular structures containing this compound can be engineered for active targeting through surface modifications with ligands that recognize specific cellular receptors, enabling precision medicine approaches [3].
Despite its utility, the cis-double bond in this compound's structure presents stability challenges that must be addressed in pharmaceutical formulations. The thermal oxidation behavior follows a free radical chain reaction mechanism, initiating when hydrogens from allyl groups dissociate to form free radicals that subsequently react with oxygen to form peroxides [5].
The oxidation pathway proceeds through distinct stages:
Comparative studies with methyl elaidate (the trans-isomer) reveal that this compound exhibits better oxidation stability in free radical reactions but shows similar stability in non-radical reactions. This understanding is crucial for developing effective stabilization strategies in pharmaceutical formulations containing this compound [5].
Stabilization approaches include:
The evolving understanding of this compound's amphiphilic behavior continues to inspire new research directions and application opportunities:
Green Surfactant Development: Growing environmental awareness drives interest in this compound as a sustainable, biodegradable alternative to conventional surfactants. Future work will focus on optimizing its ecological profile while maintaining performance [4].
Advanced Characterization Techniques: Emerging methods like PFG NMR spectroscopy enable detailed study of this compound diffusion in hierarchical pore systems, providing insights for catalyst design and drug delivery optimization [1].
Structural Modification Strategies: Chemical and enzymatic modifications of this compound's structure will yield novel derivatives with tailored amphiphilic properties for specific pharmaceutical applications, including enhanced membrane permeability and receptor targeting.
Multi-functional Delivery Systems: Integration of this compound into multi-compartmental systems that combine controlled release, targeting, and diagnostic capabilities represents the frontier of drug delivery technology, potentially enabling theranostic approaches that unite therapy and monitoring.
Here are the detailed methodologies for key experiments used to study methyl oleate stability, which can be adapted for pharmaceutical development purposes.
| Experiment Type | Core Methodology Description | Key Conditions & Measurements |
|---|
| Thermal Conductivity Measurement [1] | Transient hot-wire technique: A thin, electrically heated wire is immersed in the sample. Thermal conductivity is determined from the temperature rise of the wire over time. | - Temp: 302–508 K
The following table summarizes key quantitative findings from the research on this compound stability.
| Property / Aspect | Experimental Findings | Conditions & Notes |
|---|---|---|
| Thermal Conductivity [1] | Correlation developed with ~2.5% relative uncertainty. | Liquid phase, 302–508 K |
| Pyrolysis Activation Energy (Eₐ) [4] | 190.02 kJ/mol | Determined via ReaxFF-MD simulations. |
| Combustion Activation Energy (Eₐ) [4] | 144.89 kJ/mol | Lower Eₐ than pyrolysis, showing oxygen promotes reaction. |
| Initial Pyrolysis Temperature [4] | ~1578–1621 K | Heating rate of 20 K/ps in ReaxFF-MD simulation. |
| Onset of Decomposition [4] | ~64–66 ps | Corresponds to initial pyrolysis temperature above. |
| Oxidative Lability [2] | Methyl linoleate oxidizes ~41x faster than this compound. | Used as a benchmark for stability comparison. |
| Sample Purity [1] | 99.7% | Typical purity for research-grade material, stabilized with 0.1 wt% TBHQ. |
To help visualize the concepts and processes discussed, the following diagrams map out the oxidative degradation pathway and a general workflow for experimental stability assessment.
Oxidative degradation pathways of this compound, showing competitive routes to volatiles or polymers. [2]
General workflow for experimental assessment of this compound stability. [1] [2]
When considering this compound for drug development, several factors from this research are crucial:
The oxidation of this compound primarily follows a radical chain reaction, comprising initiation, propagation, and termination steps [1] [2]. This process converts the ester into hydroperoxides (primary oxidation products), which then decompose into secondary products like aldehydes, ketones, and acids [1] [3] [2]. The following diagram illustrates this core mechanism.
This autoxidation is autocatalytic. The peroxide value (PV), which measures hydroperoxide concentration, typically shows a lag phase followed by a sharp exponential increase during propagation, eventually plateauing as substrates are consumed or termination reactions dominate [2].
The formation of peroxides is a function of time and environmental conditions. The table below summarizes key quantitative data on the oxidation kinetics of this compound.
| Time (hours) | Peroxide Value (meq O₂/kg) | Temperature (°C) | Experimental Context & Notes |
|---|---|---|---|
| 10 | ~15 meq/kg | 110 | Neat this compound, in Rancimat [3]. |
| 20 | ~32 meq/kg | 110 | Neat this compound, in Rancimat [3]. |
| 30 | ~48 meq/kg | 110 | Neat this compound, in Rancimat [3]. |
| 40 | ~62 meq/kg | 110 | Neat this compound, peak value before decrease [3]. |
| 50 | ~55 meq/kg | 110 | Neat this compound, indicating hydroperoxide decomposition [3]. |
| 100 | ~25 meq/kg | 110 | Neat this compound, significant decomposition [3]. |
The data shows a clear trend: PV increases to a maximum as hydroperoxides form, then decreases as they decompose into secondary products [3]. This profile is influenced by several critical factors, which are compared in the table below.
| Factor | Impact on Peroxide Value (PV) Increase | Underlying Mechanism |
|---|---|---|
| Temperature | Dramatic acceleration of PV increase at higher temperatures [1] [2]. | Increased energy input accelerates radical generation and hydroperoxide decomposition, propagating the chain reaction faster [2]. |
| Oxygen Availability | Increased oxygen speeds up the propagation phase [4]. | Oxygen is a direct reactant in the propagation step, forming peroxyl radicals (ROO•) [1] [4]. |
| Chemical Environment | Additives can either inhibit (e.g., antioxidants) or accelerate (e.g., pro-oxidants) oxidation [3] [2]. | Additives alter the radical chain process. For example, solketal can lead to a higher final concentration of acids and epoxides, suggesting a change in the decomposition pathway of peroxides [3]. |
Reliable measurement of peroxide value and related parameters is crucial. Here are detailed methodologies for key accelerated tests and analytical procedures.
This protocol is adapted from a standardized procedure for monitoring fuel oxidation, applicable to this compound [1].
Determine Average Induction Period (IP):
Generate Samples with Different Oxidation Levels:
Analyze the Generated Samples:
This is a standard titration method for quantifying peroxides [3] [4].
POV = (V - V₀) × c × F / m
where:V = volume of Na₂S₂O₃ used for the sample (mL)V₀ = volume of Na₂S₂O₃ used for a blank (mL)c = concentration of Na₂S₂O₃ solution (mol/L)F is a factor (often 1000 for conversion)m = mass of the sample (g) [3].Understanding this compound oxidation is critical in various fields. In pharmaceutical development, oxidation can compromise the stability, efficacy, and safety of lipid-based formulations [2]. Monitoring PV and TAN during stability studies is essential. The presence of other components, such as the additive solketal, can significantly alter the oxidative pathway and product distribution, underscoring the need to evaluate final formulations as a whole [3].
1. Introduction Fatty acid methyl esters (FAMEs) like methyl oleate are valuable compounds used in biofuels, biolubricants, and as chemical intermediates. Enzymatic synthesis using lipases offers a greener alternative to chemical catalysis, characterized by high selectivity, mild reaction conditions, and reduced waste generation. Performing the reaction under solvent-free conditions enhances process sustainability by eliminating volatile organic solvents, reducing costs, and simplifying downstream purification. This document details optimized protocols and critical parameters for the efficient solvent-free synthesis of this compound via lipase-catalyzed esterification.
2. Key Advantages of the Enzymatic Solvent-Free Process
3. Optimized Reaction Parameters and Performance Data The table below summarizes the key optimized parameters and reported performance metrics for the solvent-free enzymatic synthesis of this compound.
Table 1: Optimized Parameters and Performance for Solvent-Free Synthesis
| Parameter | Optimized Value | Effect on Conversion | Notes |
|---|---|---|---|
| Methanol/Oleic Acid Molar Ratio | 1.5:1 to 3.3:1 [2] | Excess methanol drives equilibrium toward ester formation. | Higher molar ratios (e.g., >3.3:1) can lead to enzyme inhibition [2]. |
| Enzyme Loading | 0.5 - 0.75 wt% (relative to substrates) [2] | Increased loading generally increases initial reaction rate. | Equilibrium conversion can be reached within 24 hours at these loadings [2]. |
| Temperature | 35°C - 55°C [2] | Higher temperatures increase reaction rate. | Must balance reaction rate with enzyme thermal stability. |
| Water Removal | Use of molecular sieves (3 Å) or super absorbent polymers [2] | Shifts equilibrium towards product by removing water by-product. | Conversion is only slightly affected in some systems, but critical for high yields in others [2]. |
| Reported Conversion | Up to 99% [2] | - | Achieved with optimized methanol ratio and water removal. |
| Reaction Time | 2.5 - 24 hours [2] | - | Time to reach maximum conversion varies with other parameters. |
4. Experimental Protocol
4.1. Materials
4.2. Esterification Procedure
4.3. Analytical Methods
The following diagrams illustrate the experimental workflow and the relationship between key parameters and reaction outcomes.
Diagram 1: Step-by-step experimental workflow for the solvent-free enzymatic synthesis of this compound, highlighting the integration of water removal and periodic monitoring.
Diagram 2: The influence of key reaction parameters on the final conversion yield. Note that while most factors have a positive effect, an excessive methanol ratio can inhibit the enzyme and reduce yield.
The principles outlined here can be adapted for valorizing low-cost lipid feedstocks. For instance, tannery-derived fatty acid methyl esters (FAMEs) have been successfully purified and epoxidized via enzymatic routes to produce valuable bio-based epoxides, demonstrating the integration of this compound synthesis into broader circular bioeconomy concepts [3]. Furthermore, this compound itself serves as a key precursor for the synthesis of other valuable derivatives, such as bio-based surfactants and epoxides, through subsequent enzymatic steps [3] [4] [5].
The cross-metathesis (CM) of methyl oleate (1)., derived from renewable plant oils, with cis-2-butene-1,4-diyl diacetate (2)., provides an efficient and sustainable route to α,ω-difunctional substrates., which are valuable intermediates for polymer synthesis [1]. This catalytic reaction, employing ruthenium-based complexes, selectively produces two main products: methyl 11-acetoxyundec-9-enoate (3)., and undec-2-enyl acetate (4). [1]. These compounds serve as functional monomers for synthesizing diverse sustainable polymers, such as polyesters and polyamides, enabling partial substitution of petrochemicals with materials from renewable resources [1] [2].
The primary competing reaction is the self-metathesis of this compound, which yields 9-octadecene (5)., and dimethyl octadec-9-enedioate (6). [1]. A key advantage of this CM reaction is the use of a symmetric, cis-configured co-substrate (2), which exhibits high metathesis reactivity and helps shift the reaction equilibrium towards the desired cross-products when used in excess [1].
Chemicals:
Equipment:
This protocol outlines the procedure for screening and optimizing catalysts for the cross-metathesis reaction, adapted from the literature [1].
1 and yields of products 3, 4, 5, and 6 by integrating respective peaks and comparing to the calibration curve of the internal standard.This protocol is designed for synthesizing larger quantities of cross-metathesis products [1].
3 and 4.The table below summarizes the performance of various ruthenium catalysts under standard conditions (1.0 mol % catalyst, 50 °C, 5 h, 5-fold excess of 2), demonstrating significant differences in activity and selectivity [1].
Table 1: Catalyst Screening for Cross-Metathesis of this compound (1) with cis-2-butene-1,4-diyl diacetate (2) [1]
| Entry | Catalyst | Conversion of 1 (%) | Yield of 3 (%) | Yield of 4 (%) | Yield of 5 (%) | Yield of 6 (%) |
|---|---|---|---|---|---|---|
| 1 | [Ru]-1 (Grubbs 1st Gen) | 14 | 3 | 4 | 6 | 5 |
| 2 | [Ru]-2 (Grubbs 2nd Gen) | 48 | 29 | 28 | 10 | 10 |
| 3 | [Ru]-3 (Indenylidene-based) | 15 | 4 | 4 | 6 | 6 |
| 4 | [Ru]-4 (N-heterocyclic carbene) | 42 | 24 | 26 | 9 | 10 |
| 5 | [Ru]-5 (with PhSiCl₃) | 34 | 15 | 14 | 10 | 11 |
| 6 | [Ru]-6 (with PhSiCl₃) | 35 | 16 | 15 | 9 | 10 |
| 7 | [Ru]-7 (with PhSiCl₃) | 90 | 59 | 58 | 16 | 15 |
| 8 | [Ru]-8 (with PhSiCl₃) | 84 | 53 | 52 | 16 | 16 |
Key Findings from Catalyst Screening:
5 and 6 [1].Based on the systematic investigation, the following conditions are recommended for high conversion and selectivity.
Table 2: Summary of Optimized Reaction Conditions
| Parameter | Optimized Condition | Effect / Rationale |
|---|---|---|
| Catalyst | N-heterocyclic carbene ruthenium complexes (e.g., [Ru]-7) | High activity and functional group tolerance [1] |
| Catalyst Loading | 1.0 mol % | Balance between cost and efficiency [1] |
| Temperature | 50 °C | Mild conditions sufficient for high conversion [1] |
| Molar Ratio (2:1) | 5:1 | Shifts equilibrium towards cross-products, suppresses self-metathesis [1] |
| Reaction Time | 3-5 hours | Near-quantitative conversion achievable [1] |
| Solvent | Anhydrous Toluene | Good solvent for reactants and catalysts [1] [3] |
The following diagram illustrates the core cross-metathesis reaction and its associated side reaction, providing a clear visual overview of the chemical process and its outcomes.
Cross-Metathesis Reaction NetworkThe cross-metathesis products methyl 11-acetoxyundec-9-enoate (3) and undec-2-enyl acetate (4) are versatile building blocks. Compound 3 is a protected α-hydroxy-ω-carboxylic acid derivative that can be processed into polyesters or lactones [1]. Compound 4 can be transformed into polyallylic alcohols or serve as a precursor for other specialty chemicals [1]. This methodology valorizes renewable resources like plant oils, contributing to greener polymer chemistry.
A critical factor for success is the cis-configuration of the co-substrate 2. The trans-isomer is less reactive due to its inability to form the necessary metallacyclobutane intermediate efficiently [1]. Furthermore, the use of technical-grade this compound, which contains other fatty acid esters like methyl linoleate, has been demonstrated to be feasible for industrial-scale synthesis of difunctional monomers, enhancing the economic viability of the process [2].
2 to 1 (up to 5:1 or higher) to favor cross-metathesis over self-metathesis [1].The cross-metathesis of this compound with cis-2-butene-1,4-diyl diacetate is a robust and efficient method for synthesizing α,ω-difunctional chemical intermediates from renewable resources. Employing N-heterocyclic carbene ruthenium catalysts under optimized mild conditions achieves high conversions and excellent selectivity. The provided protocols enable researchers to reliably reproduce this sustainable transformation for producing polymer precursors.
This compound (9-octadecenoic acid methyl ester) is a fatty acid methyl ester with a cis monounsaturated structure that appears as a clear, transparent oily liquid at room temperature [1]. This compound exhibits typical amphiphilic molecular behavior, being immiscible with aqueous systems but miscible with alcohols, ethers, and hydrocarbon solvents [1]. In industrial applications, this compound serves as a valuable component in plant protection product formulations, fermentation media, and as a model compound for studying diffusion in catalytic systems [1].
The enzymatic synthesis of this compound via lipase-catalyzed esterification has gained significant attention as a green alternative to conventional chemical methods. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are highly versatile biocatalysts that facilitate ester formation between oleic acid and methanol under mild conditions [2] [3]. Their appeal lies in high specificity, excellent regioselectivity, and minimal byproduct formation, aligning well with the principles of green chemistry [2]. Additionally, lipases function effectively under moderate temperature and pH conditions, reducing energy requirements and avoiding the need for corrosive acid catalysts [2].
Prepare the esterification reaction under solvent-free conditions in baffled Erlenmeyer flasks:
Table 1: Optimization of this compound Synthesis via Lipase-Catalyzed Esterification
| Parameter | Tested Range | Optimal Value | Impact on Conversion |
|---|---|---|---|
| Methanol:Oleic Acid Molar Ratio | 1:1 to 3.33:1 | 1.5:1 | 74% (1:1) → 99% (1.5:1) [1] |
| Enzyme Loading (% by weight) | 0.25% - 0.75% | 0.5% - 0.75% | Higher loading increases initial rate; all reach equilibrium in 24h [1] |
| Temperature | 35°C - 55°C | 55°C | Higher temperatures improve kinetics; balance with enzyme stability [1] |
| Water Removal | With/without molecular sieves | With molecular sieves | Slight improvement in equilibrium conversion [1] |
| Reaction Time | 0-48 hours | 24 hours | Equilibrium reached within 24 hours under optimal conditions [1] |
Table 2: Comparison of Lipase Performance in this compound Synthesis
| Lipase Type | Optimal Conditions | Reported Conversion | Key Advantages |
|---|---|---|---|
| Eversa Transform (liquid) | 3.33:1 MR, 12% loading, 35.3°C, 2.5h | 96.7% [1] | Fast reaction, moderate temperature |
| Candida rugosa (immobilized) | 20:1 MR, wrinkled silica support | 84% [1] | Immobilized for reusability |
| Standard immobilized lipase | 1.5:1 MR, 0.5% loading, 55°C, 24h | 99% [1] | High conversion, lower methanol load |
The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by methanol [3]. The catalytic process relies on the serine-histidine-aspartic acid triad in the enzyme's active site, where the serine residue acts as a nucleophile attacking the carbonyl carbon of the carboxylic acid [2] [3].
Lipases typically feature a lid domain that controls access to the active site, undergoing interfacial activation in non-aqueous environments [2]. This structural rearrangement enables the formation of the acyl-enzyme intermediate essential for the catalytic cycle.
Excess methanol beyond the optimal ratio can lead to enzyme inhibition, reducing reaction rates and final conversion [1]. The progressive increase in medium hydrophobicity as this compound forms can create a biphasic system that facilitates product separation [4].
Common challenges in enzymatic this compound synthesis include:
Methanol Inhibition: High methanol concentrations can denature the enzyme
Water Management: Equilibrium limitation due to water byproduct formation
Enzyme Cost: High biocatalyst expense impacts process economics
Beyond its use as a chemical intermediate, this compound has demonstrated significant value in biotechnological applications:
The following diagram illustrates the complete experimental workflow for this compound synthesis:
The enzymatic synthesis of this compound represents a sustainable alternative to conventional chemical methods, offering high conversion yields under mild reaction conditions. The optimized protocol achieving 99% conversion with a methanol to oleic acid ratio of 1.5:1 and enzyme loading of 0.5-0.75% demonstrates the efficiency of biocatalytic approaches [1].
Future developments in this field should focus on enzyme engineering to enhance activity and specificity, expanding substrate scope, and improving operational stability of biocatalysts [2]. The economic viability of enzymatic processes could be further improved through the development of cost-effective immobilization techniques and continuous process integration [4].
The application of this compound in fermentation processes and as a gene expression modulator highlights the compound's versatility beyond its traditional uses, suggesting promising research directions for biotechnology applications [1].
This compound (C₁₉H₃₆O₂), the methyl ester of oleic acid, serves as an excellent hydrophobic carbon source for cultivating the oleaginous yeast Yarrowia lipolytica. This yeast possesses a natural affinity for lipid-type substrates, making it particularly suitable for bioconversion processes involving this compound. The non-conventional yeast Y. lipolytica is classified as Generally Recognized as Safe (GRAS) by the FDA, allowing its application in pharmaceutical and nutraceutical production [1] [2]. When provided with this compound, Y. lipolytica efficiently hydrolyzes it into oleic acid and methanol through extracellular lipases, then transports the free fatty acids into cells where they enter lipid accumulation pathways or are degraded for energy production via β-oxidation [3] [1].
The utilization of this compound offers several advantages over conventional carbon sources: it is often available as industrial by-product at lower cost, promotes high lipid accumulation in biomass, enhances production of lipophilic compounds, and enables synthesis of specialized lipid-based molecules. Additionally, this compound serves as both carbon source and potential precursor for value-added lipophilic compounds such as carotenoids, polyunsaturated fatty acids (PUFAs), and other specialty lipids [4] [5]. This protocol details the methodology for efficient cultivation of Y. lipolytica on this compound, incorporating recent advances in strain engineering and process optimization.
Yarrowia lipolytica can be metabolically engineered to significantly enhance its native capabilities for this compound utilization and conversion to valuable products. Key engineering targets include pathways for lipid transport, activation, and intracellular processing:
Fatty acid transport and activation: Overexpression of FAA1 (YALI0D17864g) gene encoding fatty acyl-CoA synthetase improves the conversion of free fatty acids to acyl-CoAs, facilitating their entry into metabolic pathways [5]. This is particularly important for this compound hydrolysis products.
Lipid accumulation engineering: Simultaneous overexpression of DGA1 (diacylglycerol acyltransferase) and GPD1 (glycerol-3-phosphate dehydrogenase) enhances the conversion of free fatty acids into triacylglycerols (TAGs), enabling higher lipid accumulation capacity [5].
Blocking competitive pathways: Knocking out genes encoding lipases TGL3 and TGL4 (YALI0D17534g and YALI0F10010g) minimizes TAG degradation back to free fatty acids, thereby increasing lipid yields by up to 57% [5]. Additionally, disrupting the β-oxidation pathway through deletion of multiple POX genes (particularly POX1-6) prevents fatty acid degradation and redirects carbon flux toward product accumulation [3].
Acetyl-CoA precursor enhancement: Overexpression of acetyl-CoA carboxylase (ACC1)* and ATP-citrate lyase (ACL) increases malonyl-CoA availability, a key precursor for fatty acid synthesis [3]. Engineering alternative cytosolic acetyl-CoA pathways, such as the pyruvate-acetate route or peroxisomal carnitine acetyltransferase (Cat2) overexpression, can boost lipid titers by 75% [3].
This compound can serve as a precursor for high-value fatty acid-derived products through engineered pathways:
Polyunsaturated fatty acid (PUFA) production: Introduction of Δ12-desaturase (FAD2), Δ15-desaturase, and C18/C20 elongase enzymes enables conversion of oleic acid to linoleic acid (LA), γ-linolenic acid (GLA), and eicosapentaenoic acid (EPA) [5] [1]. The engineered DuPont strain Y8412 produces EPA at 56% of total fatty acids [5].
Odd-chain fatty acid production: Co-feeding this compound with propionate and deleting PHD1 (encoding 2-methylcitrate dehydratase) redirects metabolism toward odd-chain fatty acid synthesis, achieving 46.82% of total lipids [6].
Carotenoid production: Engineering the acetyl-CoA pathway enhances production of lipophilic compounds like β-carotene, with engineered strains achieving production 48 hours earlier than wild-type strains [4].
The figure below illustrates the primary metabolic pathways involved in this compound utilization and engineering targets in Y. lipolytica:
Figure 1: Metabolic Pathway of this compound Utilization in Engineered Y. lipolytica. Key engineering targets shown in red diamonds enhance this compound conversion to valuable products while blocking competing pathways. Abbreviations: TAGs - Triacylglycerols; PUFAs - Polyunsaturated Fatty Acids; FA - Fatty Acid.
Standard growth medium for Y. lipolytica cultivations with this compound consists of:
Basal salts medium: (NH₄)₂SO₄ (5.0 g/L), KH₂PO₄ (3.0 g/L), Na₂HPO₄ (1.0 g/L), MgSO₄·7H₂O (0.5 g/L), yeast extract (1.5 g/L) [5] [2].
Trace elements solution: FeSO₄·7H₂O (10 mg/L), ZnSO₄·7H₂O (3.9 mg/L), CuSO₄·5H₂O (0.38 mg/L), MnSO₄·4H₂O (0.3 mg/L) [5].
Vitamin solution: Thiamine hydrochloride (1.5 mg/L) [5].
This compound preparation: this compound should be added at concentrations ranging from 10-80 g/L depending on strain capability and cultivation mode. For initial screening, 20 g/L is recommended. The this compound should be sterilized by filtration (0.2 μm membrane) and added to sterile medium to prevent thermal degradation [2].
Emulsification: To improve bioavailability, this compound can be emulsified using Tween series surfactants (0.1-0.5% v/v) or through mechanical homogenization. Y. lipolytica itself produces biosurfactants that aid in substrate emulsification during cultivation [2].
Inoculum development follows a sequential propagation strategy:
First stage: Inoculate a single colony from YPD agar plate into 10 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) in a 100 mL flask. Incubate at 28°C with shaking at 200 rpm for 24 hours [5].
Second stage: Transfer the entire culture to 100 mL of fresh YPD medium in a 1 L flask. Incubate under same conditions until late exponential phase (OD₆₀₀ ≈ 15-20, typically 16-18 hours) [5].
Third stage: Harvest cells by centrifugation (3000 × g, 10 min), wash with sterile basal salts medium, and resuspend in this compound medium to initial OD₆₀₀ of 0.5-1.0 [2].
Optimal cultivation parameters for this compound-based medium:
Table 1: Optimal Cultivation Parameters for Y. lipolytica on this compound
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 28-30°C | Consistent temperature critical for lipid accumulation |
| pH | 5.5-6.5 | Controlled with 2M NaOH or 2M H₃PO₄ |
| Aeration | 0.5-1.5 vvm | Higher aeration improves oxygen transfer for lipid synthesis |
| Agitation | 200-500 rpm | Dependent on bioreactor configuration |
| Dissolved Oxygen | >30% | Critical for maintaining growth and product formation |
| Inoculum Size | 2.5-10% (v/v) | 2.5% recommended for high-density cultures [2] |
| Cultivation Time | 48-144 hours | Duration depends on product type and titer targets |
For enhanced biomass and product yields, fed-batch cultivation is recommended:
Initial phase: Begin with 20 g/L this compound in batch mode to support rapid growth.
Feeding phase: Once initial this compound is depleted (typically after 24-48 hours), initiate feeding with concentrated this compound emulsion (200-400 g/L) at feeding rate of 5-15 g/L/h [4] [5].
Carbon co-feeding: For strains engineered for specialty products, consider co-feeding strategies with glucose (5-10 g/L) or glycerol to maintain metabolic energy while directing this compound toward product synthesis [5] [6].
Two-stage cultivation: For products like carotenoids or PUFAs, employ two-stage approach - growth phase with glucose or glycerol followed by production phase with this compound feeding [4].
The experimental workflow for cultivation and monitoring is summarized below:
Figure 2: Experimental Workflow for Y. lipolytica Cultivation on this compound. The diagram outlines the sequential steps from strain preparation to product analysis, with key monitoring points indicated.
Biomass determination:
Dry Cell Weight (DCW): Harvest 10 mL culture by centrifugation (10,000 × g, 10 min), wash with distilled water, and dry at 105°C until constant weight (typically 24-48 hours) [4] [5].
Optical Density: Measure absorbance at 600 nm against culture medium as blank. Correlate with DCW using established calibration curves (OD₆₀₀ of 1.0 typically corresponds to 0.3-0.4 g/L DCW) [5].
Lipid extraction and quantification:
Total lipid extraction: Use modified Bligh and Dyer method. Mix cell pellet with chloroform:methanol (2:1 v/v), vortex vigorously for 30 min, centrifuge (5000 × g, 15 min), collect organic phase, and evaporate under nitrogen stream [4] [2].
Gravimetric analysis: Weigh extracted lipids after complete solvent evaporation. Calculate lipid content as % (g/g) of DCW [4].
Fatty acid methyl ester (FAME) analysis: Transesterify lipids with 2% H₂SO₄ in methanol at 80°C for 1 hour, extract FAMEs with hexane, and analyze by GC-MS or GC-FID using appropriate standards [5] [2].
Substrate utilization monitoring:
Residual this compound: Extract 1 mL culture supernatant with hexane, analyze by GC-FID with methyl heptadecanoate as internal standard [2].
Free fatty acid release: Monitor oleic acid concentration in culture broth using HPLC with UV detection (205 nm) or enzymatic assays to track hydrolysis efficiency [1].
Product quantification:
β-carotene and carotenoids: Extract with acetone:methanol (7:3 v/v), analyze by HPLC with diode array detector at 450 nm [4].
Polyunsaturated fatty acids: Analyze FAME profiles using GC with highly polar capillary columns (CP-Sil 88, SP-2560) for separation of geometric and positional isomers [5].
Lipase activity: Measure using p-nitrophenyl palmitate (pNPP) as substrate. Mix culture supernatant with pNPP solution, incubate at 37°C, measure absorbance at 410 nm [2].
Table 2: Troubleshooting Guide for Y. lipolytica Cultivation on this compound
| Problem | Potential Causes | Solutions |
|---|---|---|
| Foam formation | Surfactant properties of this compound and biosurfactants | Use antifoam agents (polypropylene glycol), reduce aeration rate, implement mechanical foam breakers |
| Slow growth or lag phase | Inhibitors in this compound, low inoculum viability | Purity this compound source, increase inoculum size to 10% (v/v), pre-adapt culture to this compound |
| Low lipid accumulation | Nitrogen not limiting, suboptimal C/N ratio | Adjust C/N ratio to >50, ensure nitrogen depletion triggers lipid accumulation |
| Poor this compound utilization | Insufficient emulsification, low lipase production | Add emulsifiers (Tween 80, 0.1-0.5%), use engineered strains with enhanced lipase expression |
| Culture instability | Contamination, strain reversion | Maintain sterile technique, use antibiotic markers in engineered strains, verify strain purity regularly |
| Low product yields | Metabolic bottlenecks, precursor limitation | Engineer metabolic pathways, implement co-feeding strategies, optimize feeding rates |
Maximizing biomass and productivity:
Inoculum optimization: Studies show that 2.5% (v/v) inoculum provides optimal conditions for growth and substrate utilization with lipid wastes [2].
Carbon source blending: Mixing this compound with 10-30% glucose can improve growth rates while maintaining high product yields, particularly for engineered strains [5].
Oxygen transfer enhancement: Increasing oxygen availability through higher agitation rates (up to 500 rpm) or enriched oxygen can improve lipid yields by 15-25% due to the high oxygen demand for lipid synthesis [4].
C/N ratio optimization: A C/N ratio of 60-100 typically maximizes lipid accumulation, with nitrogen limitation triggering storage lipid synthesis [3] [2].
This compound serves as excellent substrate for producing diverse valuable compounds in Y. lipolytica:
Single-cell oils (SCOs): Engineered strains can achieve lipid contents exceeding 67% of DCW with this compound feeding, suitable for biodiesel production or specialty lipid applications [4].
Polyunsaturated fatty acids: EPA production can reach 56% of total fatty acids in engineered strains like Y8412, providing sustainable source of omega-3 fatty acids [5].
Carotenoids: β-carotene production benefits from enhanced acetyl-CoA flux, with engineered strains reaching production peaks 48 hours earlier than wild-type strains [4].
Odd-chain fatty acids: Through co-feeding with propionate and metabolic engineering, odd-chain fatty acid production can reach 46.82% of total lipids, valuable for pharmaceutical applications [6].
Lipases and biosurfactants: this compound induces lipase production and biosurfactant synthesis, with emulsification indices up to 62% reported [2].
The successful implementation of these protocols enables researchers to leverage Y. lipolytica as a versatile microbial platform for converting this compound into valuable biochemicals, supporting sustainable biomanufacturing initiatives in pharmaceutical, nutraceutical, and industrial biotechnology sectors.
Methyl oleate (a fatty acid methyl ester commonly known as biodiesel) represents a sustainable alternative to petroleum-derived fuels and serves as a key intermediate in producing biolubricants, surfactants, and other value-added oleochemicals. The esterification of oleic acid with methanol to produce this compound typically faces challenges related to reaction efficiency, catalyst recovery, and process optimization. Traditional one-factor-at-a-time (OFAT) optimization approaches not only require extensive experimental resources but also fail to capture interactive effects between process variables, potentially leading to suboptimal conditions [1]. Response Surface Methodology (RSM) has emerged as a powerful statistical framework that systematically evaluates the combined influence of multiple factors while significantly reducing the number of required experiments, enabling researchers to identify optimal reaction conditions with greater precision and efficiency [2].
The production of this compound has gained significant industrial importance due to its applications as both biodiesel and a precursor for high-value chemicals. For instance, this compound serves as a feedstock for producing trimethylolpropane fatty acid triester (TFATE), a high-performance biolubricant with superior oxidative stability and excellent low-temperature properties compared to conventional mineral-based lubricants [3]. Recent studies have demonstrated that optimized this compound production can be further converted to methyl ester sulfonate (MES), a biodegradable surfactant with promising applications in detergent and personal care industries [4]. These diverse applications underscore the critical need for efficient and optimized production methods that maximize yield while minimizing production costs and environmental impact.
Table 1: Comparison of Optimization Approaches for this compound Production
| Optimization Method | Experimental Requirements | Interactions Captured | Optimal Yield Range | Key Advantages |
|---|---|---|---|---|
| Traditional OFAT | High (20+ runs) | No | 80-85% | Simple implementation |
| RSM (CCD) | Moderate (15-30 runs) | Yes | 90-93% | Comprehensive factor interaction analysis |
| RSM (BBD) | Moderate (15-30 runs) | Yes | 89-92% | Avoids extreme factor levels |
| Machine Learning | Low-Moderate (15+ runs) | Yes | 91-94% | Handles complex nonlinearities |
Response Surface Methodology represents a collection of statistical techniques that combines experimental design, regression analysis, and optimization methods to evaluate the relationship between multiple input variables and one or more response variables. The fundamental objective of RSM is to optimize a response (e.g., this compound yield) that is influenced by several independent variables (e.g., temperature, catalyst concentration, molar ratio, reaction time) by modeling the response surface using a polynomial equation [2]. The methodology follows a structured sequence of operations: identification of input variables and their levels, selection of appropriate experimental design, execution of experiments, development of empirical model, statistical analysis, and finally, determination of optimal conditions through response surface analysis [2].
The most common RSM designs employed in this compound production optimization include Central Composite Design (CCD) and Box-Behnken Design (BBD), each with distinct characteristics and applications. CCD consists of a two-level factorial design augmented with center points and axial (star) points that enable estimation of curvature in the response surface, making it particularly suitable for fitting second-order models [5] [2]. In contrast, BBD is a three-level spherical design where treatment combinations are located at the midpoints of the edges of the process space and at the center, requiring fewer experimental runs than CCD when the number of factors is moderate [1] [2]. BBD does not contain embedded factorial or fractional factorial designs and is particularly advantageous when experiments at the extreme values of factors (corners of the cube) are expensive, dangerous, or impossible to implement [2].
Table 2: Comparison of Experimental Designs for RSM Optimization
| Design Type | Number of Experiments (for k=4 factors) | Factor Levels | Model Capability | Key Features |
|---|---|---|---|---|
| Full Factorial | 81 (3^4) | 3 or more | Quadratic and higher | Comprehensive but resource-intensive |
| CCD | 25-30 | 5 | Full quadratic | Includes axial points for curvature estimation |
| BBD | 25-29 | 3 | Full quadratic | Avoids extreme factor combinations; spherical design |
The following workflow diagram illustrates the systematic approach to RSM implementation for process optimization:
The synthesis of lysine-based ionic liquid catalyst involves an ion-exchange reaction between lysine and trifluoromethanesulfonic acid, resulting in a catalyst with both Brønsted and Lewis acid characteristics [1]. In a typical synthesis procedure, 0.1 mol of L-lysine is dissolved in 100 mL of deionized water under continuous stirring at room temperature. To this solution, 0.2 mol of trifluoromethanesulfonic acid is added dropwise over a period of 30 minutes using a pressure-equalizing dropping funnel, while maintaining the reaction temperature below 30°C using an ice-water bath. The resulting mixture is then stirred for 6-8 hours at room temperature to ensure complete reaction. The water is subsequently removed by rotary evaporation at 60°C, and the residual product is further dried under vacuum desiccation for 24 hours at 70°C to obtain a viscous, pale-yellow ionic liquid [1].
The synthesized [Lys][CF₃SO₃]₂ ionic liquid catalyst requires comprehensive characterization to confirm its structural integrity and acidic properties. Fourier-Transform Infrared Spectroscopy (FTIR) should show characteristic absorption bands at 1072 cm⁻¹ (P=O), 955 cm⁻¹ (W=O), 882 cm⁻¹ (W-Oc-W), and 715 cm⁻¹ (W-Oe-W), confirming the successful incorporation of the trifluoromethanesulfonate anions [1]. Thermogravimetric Analysis (TGA) typically demonstrates high thermal stability up to 300°C, making it suitable for esterification reactions that typically occur between 60-80°C. Acidity measurements through NH₃-Temperature Programmed Desorption (TPD) and Pyridine-Infrared Spectroscopy (Py-IR) can quantify the density of Brønsted and Lewis acid sites, with reported values of 83.69 μmol/g for Lewis acidic sites and 9.98 μmol/g for Brønsted acidic sites in similar catalysts [5].
For heterogeneous catalysis applications, a bifunctional Brønsted-Lewis acidic catalyst can be synthesized through a one-step hydrothermal method [5]. The preparation involves functionalizing multi-walled carbon nanotubes (MWCNTs) through hydroxylation treatment to create MWCNTs-OH with significantly improved hydrophilicity (contact angle reduced from 140° to 35°). In a typical procedure, 0.5 g of hydroxylated MWCNTs are dispersed in 50 mL of N,N-dimethylformamide (DMF) via ultrasonication for 30 minutes. Then, 1.2 g of zirconium chloride (ZrCl₄) and 0.8 g of terephthalic acid are added to the mixture, followed by the addition of 0.3 g of 12-tungstophosphoric acid (H₃[P(W₃O₁₀)₄]). The mixture is transferred to a Teflon-lined autoclave and maintained at 120°C for 24 hours. The resulting solid product is collected by filtration, washed thoroughly with DMF and ethanol, and finally dried under vacuum at 80°C for 12 hours [5].
The synthesized PW/UiO/CNTs-OH catalyst exhibits enhanced catalytic performance due to the synergistic effect between its components. X-ray Diffraction (XRD) patterns show decreased intensity of characteristic UiO-66 peaks at 2θ = 7.36°, 8.51°, 25.74°, and 30.78°, indicating successful incorporation of HPW and interaction with the MWCNTs-OH support [5]. Scanning Electron Microscopy (SEM) reveals that the MWCNTs-OH become encapsulated within the composite structure, creating a hierarchical porous structure favorable for mass transfer during the esterification reaction. Electrochemical Impedance Spectroscopy (EIS) analysis demonstrates higher electron migration efficiency compared to pure UiO-66 or PW/UiO composites, contributing to its superior catalytic activity in this compound production [5].
The esterification of oleic acid with methanol to produce this compound follows a standardized protocol that ensures reproducibility and safety. In a typical experiment, a predetermined amount of oleic acid (0.1 mol) and methanol (varied molar ratio from 6:1 to 12:1 methanol to oleic acid) are added to a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer. The catalyst (ionic liquid or heterogeneous catalyst) is added at a concentration ranging from 0.5-2.0 wt% relative to the oleic acid mass. The reaction mixture is heated to the desired temperature (60-80°C) using a temperature-controlled oil bath with continuous stirring at a constant rate of 400-600 rpm to ensure proper mixing and minimize mass transfer limitations [1] [5].
The reaction progress is monitored by periodic sampling (approximately 0.2 mL aliquots) at predetermined time intervals. Each sample is immediately cooled to room temperature and centrifuged to separate the catalyst (in the case of heterogeneous catalysts) or dissolved in a known volume of solvent for analysis. The conversion of oleic acid is determined using gas chromatography (GC-FID) with a capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 μm) and helium as carrier gas. The temperature program typically includes an initial hold at 150°C for 2 minutes, followed by a ramp of 10°C/min to 240°C, with a final hold for 5 minutes. The injector and detector temperatures are maintained at 250°C and 300°C, respectively [1] [5]. This compound is identified by comparison with authentic standards, and quantification is performed using the internal standard method (with methyl heptadecanoate as a typical internal standard).
For RSM optimization, four key factors are typically selected as independent variables: reaction temperature (A), molar ratio of methanol to oleic acid (B), catalyst concentration (C), and reaction time (D). Each factor is investigated at three coded levels (-1, 0, +1) with appropriate ranges based on preliminary experiments. A Box-Behnken Design (BBD) with four factors requires 27 experimental runs plus center points for replication to estimate experimental error [1]. The experimental design matrix is constructed using statistical software such as Design-Expert, Minitab, or R. The following diagram illustrates the complete experimental workflow from setup to analysis:
Table 3: Typical Experimental Range for RSM Optimization of this compound Production
| Independent Variable | Symbol | Unit | Coded Level -1 | Coded Level 0 | Coded Level +1 |
|---|---|---|---|---|---|
| Reaction Temperature | A | °C | 60 | 70 | 80 |
| Methanol to Oleic Acid Ratio | B | mol/mol | 6:1 | 9:1 | 12:1 |
| Catalyst Concentration | C | wt% | 0.5 | 1.25 | 2.0 |
| Reaction Time | D | h | 2 | 3 | 4 |
The experimental data obtained from the RSM design is analyzed using multiple regression analysis to fit a quadratic polynomial model that describes the relationship between the independent variables and the response (this compound yield). The general form of the second-order model is:
Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε
Where Y is the predicted response (this compound yield), β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, Xᵢ and Xⱼ are the coded values of the independent variables, and ε is the random error term [1] [2]. The statistical significance of the model and its terms is evaluated using Analysis of Variance (ANOVA) with a 95% confidence level (p-value < 0.05). The model's adequacy is further verified by checking the coefficient of determination (R²), adjusted R², predicted R², and the lack-of-fit test [4] [2].
A typical ANOVA table for this compound production optimization reveals that linear terms (A, B, C, D) and certain quadratic terms (A², B²) are usually highly significant (p < 0.01), while some interaction terms (A×B, A×C) may also show statistical significance. For instance, in one study, the interaction between CO₂ concentration and reaction temperature was highly significant (P = 0.0082), while the interaction between reaction duration and liquid-solid ratio was less significant (P = 0.6905) [6]. The model's predictive ability is confirmed when the adjusted R² value is close to the R² value (preferably with a difference less than 0.2), indicating that non-significant terms have not been included in the model. Additionally, an adequate precision value greater than 4 is desirable, as it measures the signal-to-noise ratio and indicates whether the model can navigate the design space effectively [1] [2].
The optimization process involves analyzing the response surface plots to understand the relationship between variables and identify the optimal conditions that maximize this compound yield. For example, the interaction between reaction temperature and catalyst concentration often shows a significant curvature, indicating the existence of an optimum value beyond which further increases may decrease the yield due to side reactions or catalyst deactivation [1]. The numerical optimization feature in statistical software utilizes desirability functions that range from 0 (undesirable) to 1 (highly desirable) to identify operating conditions that satisfy all constraints while maximizing the response.
Validation experiments are critical confirmatory steps to verify the predictive capability of the developed model. Typically, triplicate experiments are conducted under the predicted optimal conditions to compare the experimental yield with the model prediction. A successful optimization demonstrates close agreement between predicted and experimental values, with deviations typically less than 2% [1]. For instance, in one study optimizing this compound production using a synthesized [Lys][CF₃SO₃]₂ ionic liquid catalyst, the verified computational results showed only 0.17% deviation from the predicted values [1]. This validation step confirms the reliability of the RSM model and ensures that the optimal conditions are practically achievable in laboratory settings before scaling up to industrial applications.
The optimization of this compound production extends beyond biodiesel applications to include high-value derivatives with significant market potential. This compound serves as a key precursor for biolubricants, particularly trimethylolpropane fatty acid triester (TFATE), which exhibits superior oxidative stability and low-temperature performance compared to petroleum-based lubricants [3]. Recent studies have demonstrated that optimized this compound can be converted to TFATE with selectivity up to 95.6% under optimized conditions using K₂CO₃ as a catalyst and nitrogen gas stripping to remove methanol, significantly reducing energy consumption compared to vacuum operations [3]. This application is particularly relevant for automotive and industrial sectors seeking sustainable alternatives to conventional lubricants.
Another promising application of optimized this compound is in the production of methyl ester sulfonates (MES), biodegradable surfactants with excellent cleaning properties and environmental compatibility [4]. The sulfonation process can be further optimized using advanced modeling techniques such as Adaptive Neuro-Fuzzy Inference System (ANFIS) coupled with Particle Swarm Optimization (PSO), which has been shown to outperform traditional RSM in predicting optimal conditions for MES synthesis [4]. These advanced optimization approaches can achieve MES yields up to 74.82% under identified optimal conditions (96.84°C temperature, 2.68 h time, and 0.92:1 mol/mol NaHSO₃/ME molar ratio) [4]. The integration of machine learning techniques with traditional RSM represents the future direction for process optimization in oleochemical industries, enabling more efficient and sustainable production of value-added products from renewable resources.
For industrial implementation, the optimized conditions must be evaluated for economic viability and environmental sustainability. Life cycle assessment studies consistently show that optimized processes significantly reduce energy consumption and waste generation compared to conventional methods. For example, implementing an optimized mineralization process in the Chinese steel industry could enable an estimated annual capture of 27.4 million tons of CO₂ while producing valuable by-products [6]. Similarly, optimized this compound production processes can be integrated into biorefinary concepts where multiple value-added products are generated from renewable feedstocks, creating economically viable and environmentally sustainable production systems that align with circular economy principles [3] [4].
Response Surface Methodology provides a systematic framework for optimizing this compound production by efficiently exploring the relationship between critical process parameters and reaction yield. The integration of RSM with advanced catalysts such as amino acid ionic liquids [1] or Brønsted-Lewis acidic composites [5] enables researchers to achieve this compound yields exceeding 90% while minimizing experimental resources. The protocol outlined in this document provides comprehensive guidance for designing experiments, developing empirical models, and identifying optimal conditions that can be successfully validated experimentally. As the demand for sustainable chemicals and fuels continues to grow, these optimization methodologies will play an increasingly important role in developing efficient and economically viable production processes that maximize resource utilization while minimizing environmental impact.
Pulsed Field Gradient Nuclear Magnetic Resonance (PFG NMR) is a powerful, non-invasive technique for directly measuring the self-diffusion coefficients of molecules within porous materials. For catalytic processes involving large molecules like methyl oleate (a C19 long-chain ester), mass transport within the catalyst's pore network often limits the overall reaction rate. Hierarchical catalysts, which combine micro- and mesopores, are designed to mitigate this. This application note details the use of PFG NMR to quantify this compound diffusion, providing crucial insights for rational catalyst design [1] [2] [3].
The following tables summarize core quantitative findings from recent PFG NMR studies on diffusion in hierarchical catalysts.
Table 1: Key Diffusion Findings for this compound in TS-1 Catalysts
| Parameter | Finding | Significance | Source |
|---|---|---|---|
| Self-diffusion Coefficient | Up to two orders of magnitude lower inside catalyst pores compared to bulk liquid. | Directly quantifies the severe spatial confinement and transport resistance experienced by large molecules. | [1] |
| Mesopore Accessibility | Alkaline treatment of microporous TS-1 creates mesopores accessible to this compound. | Validates the hierarchical design strategy for accommodating bulky molecules. | [1] |
| Probe Molecule Range | PFG NMR is feasible for long-chain hydrocarbons and functionalized derivatives up to C19. | Establishes the methodology's capability for studying molecules relevant to biofuels and fine chemicals. | [1] |
| Composite Catalysts | TS-1/Spherical Activated Carbon (SAC) composites show up to 7x greater Ti-site normalized activity. | PFG NMR rationalizes enhanced activity via improved dispersion and pore space arrangement. | [3] |
Table 2: General PFG NMR Guidelines for Tuning Catalyst Morphology
| Parameter | Optimal Range / Finding | Impact on Diffusivity | Source |
|---|---|---|---|
| Pore Size | > 17.0 nm | Diffusivity increases rapidly up to this size, then reaches a plateau. | [2] |
| Macropore Content | > 27% | Major geometrical restrictions on diffusion are removed above this threshold. | [2] |
| Surface Chemistry | Significant impact in small-pore materials with no macropores. | Hydroxylated probes (water, methanol) interact with pore walls, further reducing diffusion. | [2] |
| NMR Instrument | Bench-top (low-field) PFG NMR instruments are sufficient. | Makes the technique more accessible for routine diffusion studies in industrial labs. | [2] |
This protocol is adapted from Dvoyashkin et al. for studying titanium silicalite-1 (TS-1) catalysts [1].
1. Catalyst Preparation and Characterization
2. Sample Preparation for PFG NMR
3. PFG NMR Data Acquisition
4. Data Analysis
I(δ,g,Δ), is related to the experimental parameters by the Stejskal-Tanner equation:
I = I₀ * exp(-D * (γ * δ * g)² * (Δ - δ/3))
where:I and I₀ are the echo intensities with and without the gradient.D is the self-diffusion coefficient.γ is the gyromagnetic ratio of the nucleus (¹H).ln(I/I₀) against k = (γ * δ * g)² * (Δ - δ/3). The slope of the resulting linear fit is -D, yielding the self-diffusion coefficient of this compound within the catalyst pores.This protocol, based on Forster et al., outlines a general workflow for tuning catalyst transport properties [2].
1. Catalyst Series Synthesis
2. Mass Transport Screening with PFG NMR
3. Catalyst Performance Optimization
The following diagram illustrates the integrated experimental and decision-making process for using PFG NMR in catalyst development.
Figure 1: PFG NMR Workflow for Catalyst Development. This flowchart outlines the iterative process of synthesizing catalysts, characterizing their pore structure, measuring molecular diffusion via PFG NMR, and using the data to either apply or re-design the catalyst material.
The interpretation of PFG NMR diffusion data is critical for understanding mass transport mechanisms within hierarchical pores, as illustrated below.
Figure 2: Data Interpretation Logic for PFG NMR Diffusion Coefficients. This decision tree guides the interpretation of a measured diffusion coefficient (D) by comparing it to the bulk value (D₀) and process requirements to diagnose transport limitations and guide catalyst redesign.
PFG NMR spectroscopy is an indispensable tool for directly quantifying molecular diffusion in complex hierarchical catalysts. The protocols and data outlined herein provide a clear roadmap for researchers to understand and optimize mass transport, particularly for challenging large molecules like this compound. By integrating these diffusion measurements into the catalyst development cycle, scientists can make rational, data-driven decisions to design more efficient catalytic processes.
The core reaction involves cleaving the double bond at the 9th carbon of this compound. In the presence of an oxidant and a catalyst, this yields methyl hydrogen azelate (also known as methyl 9-oxononanoate or methyl azelaaldehydate) and nonanal. The aldehyde can be further oxidized to methyl azelate (the diester) and pelargonic acid.
Figure 1: Proposed reaction pathway for the WO₃–STS catalyzed oxidative cleavage of this compound, illustrating the main route to desired products and a key side reaction. [1]
| Catalyst System | Oxidant | Reaction Conditions | This compound Conversion | Selectivity to Cleavage Products | Key Findings/Advantages |
|---|---|---|---|---|---|
| WO₃ + Spongy Titanosilicate (STS) [1] | H₂O₂ (30 wt%) | 80 °C, 4-8 h, t-BuOH solvent | 94.4% | 63.1% | STS co-catalyst reduces tungsten leaching to 1.2%, enabling reuse for 8 cycles. |
| Tungsten-based Catalysts [2] | H₂O₂ | Varies | High | ~79-89% (by GC/MS) | General class of effective catalysts; often suffer from metal leaching. |
| Ruthenium-based Catalyst [3] | H₂O₂ | Information missing from abstract | Not specified | Not specified | Presented as an efficient method in the abstract. |
This method is highly recommended for its excellent reusability and minimized metal leaching.
This sustainable, multi-step protocol uses oleic acid, which can be hydrolyzed from this compound.
For laboratory-scale synthesis of azelaic acid monoester derivatives, the binary WO₃-STS catalytic system offers a robust and reusable method with high conversion. For researchers prioritizing a sustainable approach without transition metals, the chemo-enzymatic pathway provides an excellent, though longer, alternative. The choice of method depends on the specific requirements for yield, sustainability, and equipment availability.
Epoxidized this compound serves as a valuable intermediate in producing bio-based polymers, plasticizers, lubricants, and other industrial chemicals. As industries shift toward sustainable feedstocks, efficient epoxidation of this compound derived from vegetable oils has gained significant research interest. This protocol compares multiple catalytic systems for this transformation, emphasizing green chemistry principles through heterogeneous catalysis and environmentally benign oxidants.
The fundamental reaction involves converting the double bond in this compound to an epoxide (oxirane) ring. Traditional methods using homogeneous acids face challenges including side reactions and difficult separations. This document outlines optimized procedures using titanium silicate catalysts, molybdenum complexes, and reaction engineering approaches to maximize conversion and selectivity while enabling catalyst recycling.
This method utilizes a titanium silicate catalyst with hierarchical pore structure for improved accessibility to active sites [1].
Materials and Equipment:
Procedure:
Optimization Notes: Response Surface Methodology (RSM) with Box-Behnken Design identified optimal parameters: H₂O₂/C=C molar ratio of 1.2:1, catalyst loading of 5 wt%, and temperature of 50°C [1].
This approach employs titanium grafted onto mesoporous silica supports, providing highly accessible active sites [3].
Materials:
Procedure:
Key Parameters: TBHP to this compound molar ratio of 1.1:1, catalyst loading of 5 wt%, and temperature of 70°C [4].
This method employs a homogeneous molybdenum complex in recyclable ionic liquid solvent [5].
Materials:
Procedure:
Table 1: Performance of Different Catalytic Systems in this compound Epoxidation
| Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (%) | Reusability |
|---|---|---|---|---|
| HTS-1 [1] | 50°C, 5 h, H₂O₂, MeCN | 85-90 | 90-95 | >5 cycles |
| Ti/MCM-41 [3] | 70°C, 24 h, TBHP, toluene | 89 | 91 (80% cis) | 4 cycles |
| MoO(O₂)₂·2QOH in [hydemim][BF₄] [5] | RT, 6 h, H₂O₂, NaHCO₃ | 96 (MO), 89 (ML)* | 95 | 5 cycles |
| TiO₂/SiO₂ (sol-gel) [2] | 50°C, 5 h, H₂O₂, MeCN | 75-85 | 85-90 | 3 cycles |
| Amorphous Ti-SiO₂ [4] | 70°C, 24 h, TBHP, toluene | 80-90 | 85-95 | 3-4 cycles |
*MO = this compound, ML = methyl linoleate in technical mixture [5]
Table 2: Optimization Parameters for this compound Epoxidation Using RSM
| Parameter | Range | Optimal Value | Influence on OHV |
|---|---|---|---|
| Mole Ratio (EMO:Glycerol) [6] | 1:5 - 1:10 | 1:10 | Significant positive effect |
| Catalyst Loading (wt%) [6] [1] | 0.15 - 0.55 | 0.18-0.20 | Moderate effect, optimal mid-range |
| Temperature (°C) [6] | 90 - 150 | 120 | Significant effect, optimal mid-range |
| H₂O₂/C=C Molar Ratio [1] | 1.0 - 1.5 | 1.2 | Critical for conversion |
Catalyst Characterization:
Reaction Monitoring:
Low Conversion:
Poor Selectivity:
Catalyst Deactivation:
For larger scale operations (up to 4L reactors):
The epoxidation of this compound can be efficiently performed using various catalytic systems, with titanium-based heterogeneous catalysts providing an optimal balance of activity, selectivity, and recyclability. The hierarchical TS-1 catalyst system offers excellent performance under mild conditions with aqueous H₂O₂ as a green oxidant.
For researchers selecting a specific protocol, consider:
Successful implementation requires careful attention to oxidant addition rates, catalyst activation, and proper characterization of both starting materials and products to accurately assess reaction performance.
While the combined system is not described, the properties and preparation of the core components are well-documented. The following table summarizes key information for ruthenium(III) acetylacetonate (Ru(acac)₃) and dipicolinic acid.
| Component | Chemical Structure | Physical Form | Key Properties & Uses | Preparation Summary |
|---|
| Ru(acac)₃ (Ruthenium(III) acetylacetonate) [1] | Ru³⁺ coordinated to three acetylacetonate (O₂C₅H₇⁻) ligands | Dark red, crystalline solid [1] | - Soluble in most organic solvents [1].
Since a direct protocol is unavailable, here is a proposed methodology for investigating this catalyst system, based on general practices in organometallic chemistry and the information gathered.
To synthesize and evaluate the catalytic activity of a putative ruthenium complex formed in situ from Ru(acac)₃ and dipicolinic acid for potential application in organic transformations.
The following diagram outlines the key stages of the proposed experimental process.
To understand the system, characterization of both the catalyst and products is crucial.
For the Catalyst System:
For Reaction Products (e.g., from this compound):
If initial experiments show promising activity, further studies could focus on:
Microbial lipases represent one of the most versatile enzyme classes in biotechnology, catalyzing the hydrolysis, synthesis, and transesterification of ester bonds. Among these, cell-bound lipase (CBL) from Geotrichum sp. offers unique advantages as a natural immobilized enzyme system that demonstrates exceptional catalytic efficiency and reusability. This enzyme is particularly valuable for the synthesis of methyl oleate, an important biodiesel component and industrial ester, through esterification reactions in microaqueous environments. The cell-bound nature of this lipase eliminates the need for complex purification and external immobilization procedures, making it an economically viable biocatalyst for industrial applications.
Geotrichum species are yeast-like fungi belonging to the phylum Ascomycota, order Saccharomycetales, widely distributed in soil, fruits, dairy products, and various environmental niches [1] [2]. While primarily known for their role in food fermentation and occasional opportunistic infections, certain strains have been harnessed for their remarkable enzymatic capabilities. The CBL from Geotrichum sp. functions as a triacylglycerol acyl hydrolase (EC 3.1.1.3) that catalyzes the hydrolysis of long-chain triglycerides into fatty acids, diacylglycerols, monoacylglycerols, and glycerol [3]. More importantly for industrial applications, it also catalyzes the reverse reaction of esterification in non-aqueous media, enabling the synthesis of valuable esters like this compound.
The Geotrichum genus encompasses several species with diverse morphological and physiological characteristics. The strain referenced in these application notes produces substantial amounts of extracellular and cell-bound lipases when cultivated under optimized conditions. This particular strain shares characteristics with other Geotrichum species that have demonstrated remarkable biotechnological potential in various applications, including environmental remediation of heavy metals [4], wine quality improvement [5], and degradation of bioplastics [6]. The fungus exhibits typical hyphal growth that fragments into arthroconidia, and under optimized conditions, produces lipases that remain predominantly cell-associated rather than being secreted into the fermentation medium.
The CBL from Geotrichum sp. demonstrates several biochemical properties that make it particularly suitable for industrial applications. The enzyme is active over a wide range of temperatures with an optimum around 33°C, and maintains stability in both aqueous and microaqueous environments. It functions efficiently in organic solvents commonly used for ester synthesis, with hexane proving particularly effective for this compound production. The enzyme exhibits high regioselectivity and substrate specificity for long-chain fatty acids like oleic acid, making it ideal for this compound synthesis. As a natural immobilized enzyme, the CBL demonstrates exceptional operational stability, maintaining significant activity through multiple reaction cycles.
Table 1: Biochemical Properties of Cell-Bound Lipase from Geotrichum sp.
| Property | Characteristics | Optimal Conditions/Values |
|---|---|---|
| Enzyme Type | Triacylglycerol acyl hydrolase (EC 3.1.1.3) | Serine hydrolase, 19-60 kDa molecular mass range |
| Catalytic Activities | Hydrolysis, esterification, transesterification | Esterification favored in low-water environments |
| Temperature Optimum | 33°C | Range: 25-40°C |
| pH Stability | Neutral to slightly alkaline | pH 7.0-8.0 |
| Solvent Tolerance | High tolerance to organic solvents | Hexane, heptane, isooctane |
| Substrate Specificity | Prefers long-chain fatty acids | Oleic acid, linoleic acid |
| Immobilization Form | Naturally cell-bound | No external immobilization required |
| Reusability | High stability in repeated batches | 70% residual activity after 8 cycles |
Maximum lipase production from Geotrichum sp. requires careful optimization of nutritional and physical parameters. Through an integrated optimization strategy employing factorial designs, researchers have identified critical factors influencing CBL yield. The carbon and nitrogen sources play pivotal roles in enzyme production, with specific combinations significantly enhancing lipase titers. The physical parameters, particularly temperature and aeration, also dramatically affect both microbial growth and enzyme synthesis.
Table 2: Optimized Culture Conditions for Cell-Bound Lipase Production from Geotrichum sp.
| Parameter | Optimal Condition | Significance |
|---|---|---|
| Carbon Source | Mixture of olive oil (1.64% v/v) and citric acid | Induces lipase production; olive oil serves as both carbon source and inducer |
| Nitrogen Source | Mixture of corn steep liquor and NH₄NO₃ (1.49% w/v) | Provides balanced organic and inorganic nitrogen for growth and enzyme production |
| Temperature | 33.0°C | Optimal for microbial growth and enzyme synthesis |
| pH | Neutral (7.0) | Maintains physiological conditions for fungal metabolism |
| Aeration | Shake flasks at 150-200 rpm | Ensures adequate oxygen supply for aerobic metabolism |
| Inoculum Age | 24-48 hours | Mid-logarithmic phase cells for maximum viability |
| Fermentation Time | 72-96 hours | Stationary phase typically yields maximum enzyme production |
The optimization of CBL production employed a sequential statistical approach that significantly enhanced enzyme yield. Initial single factorial designs identified appropriate carbon and nitrogen sources, followed by Plackett-Burman design to evaluate the effects of 13 different variables. This screening identified three statistically significant factors: temperature, olive oil concentration, and NH₄NO₃ concentration. Finally, response surface methodology was applied to determine the optimal levels of these critical parameters, resulting in a 4.45-fold increase in CBL production from an initial 5.2 U/mL to 23.15 U/mL [7] [8].
This systematic optimization approach demonstrates the importance of statistical experimental design in bioprocess optimization. The interaction between temperature and nutrient concentrations proved particularly significant, with the optimized conditions yielding enzyme preparations with enhanced catalytic efficiency for this compound synthesis. The reproducibility of these optimized conditions has been validated in shake flask cultures, providing a solid foundation for scale-up to bioreactor systems.
The synthesis of this compound using CBL from Geotrichum sp. is performed in a microaqueous solvent system that favors esterification over hydrolysis. The reaction system typically consists of organic solvents with minimal water content, creating an environment where the equilibrium shifts toward synthesis rather than hydrolysis. The reaction parameters have been optimized to maximize conversion yield while maintaining enzyme stability and functionality. Under these conditions, the CBL demonstrates exceptional catalytic efficiency, achieving high conversion rates of oleic acid to this compound.
Table 3: Optimized Reaction Parameters for this compound Synthesis Using Cell-Bound Lipase
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Solvent System | Hexane (microaqueous) | Favors esterification; maintains enzyme activity |
| Alcohol:Acid Ratio | Methanol:oleic acid (1:1 to 1.2:1) | Balanced stoichiometry with slight alcohol excess |
| Enzyme Loading | 20-50 U/mL reaction volume | Sufficient catalyst for complete conversion |
| Temperature | 30-37°C | Compromise between reaction rate and enzyme stability |
| Reaction Time | 24 hours | >94% conversion achieved |
| Agitation Speed | 150-200 rpm | Enhances mass transfer without damaging enzyme |
| Water Content | <5% (v/v) | Minimal to favor synthesis but maintain enzyme hydration |
| Substrate Concentration | 0.1-0.5 M | Balance between productivity and substrate inhibition |
The CBL from Geotrichum sp. demonstrates exceptional performance in this compound synthesis, achieving 94% conversion of oleic acid to this compound within 24 hours under optimized conditions [7]. This high conversion efficiency is comparable to many commercial lipase preparations, with the added advantage of the enzyme being naturally immobilized on the fungal cells. The operational stability of the biocatalyst is particularly noteworthy, with the CBL maintaining approximately 70% residual activity after eight consecutive batch cycles of 24 hours each [7] [8]. This remarkable stability translates to consistent production efficiency, with the enzyme still achieving 69% conversion in the eighth cycle.
The economic viability of industrial processes using this biocatalyst is significantly enhanced by its reusability, reducing enzyme replacement costs and downtime. The consistent performance over multiple cycles demonstrates the robustness of the cell-bound enzyme formulation, which outperforms many artificially immobilized enzyme systems in terms of stability and retention of catalytic activity. This extended operational lifespan makes the CBL from Geotrichum sp. particularly suitable for continuous or repeated-batch industrial processes for this compound production.
Inoculum Preparation:
Production Culture:
Harvesting and Preparation of Cell-Bound Lipase:
Lipase Activity Assay:
The following workflow diagram illustrates the complete process for production and application of cell-bound lipase from Geotrichum sp.:
Reaction Mixture Preparation:
Esterification Reaction:
Product Recovery:
Analysis of this compound:
Enzyme Reusability Assessment:
Low Conversion Yields: Ensure minimal water content in the reaction system. Use molecular sieves (3Å) if necessary to maintain microaqueous conditions. Verify the alcohol:acid ratio and consider stepwise addition of methanol to prevent enzyme inhibition.
Enzyme Deactivation: Monitor temperature control carefully as fluctuations beyond 33°C can reduce enzyme stability. Avoid exposure to polar solvents that might strip essential water from the enzyme microenvironment.
Substrate Limitation: Ensure proper emulsification of substrates. Oleic acid and methanol have limited miscibility; the hexane solvent and continuous agitation facilitate proper interaction between substrates and enzyme.
Reduced Reusability: Gentle handling during enzyme recovery is essential. Avoid vigorous shaking or harsh centrifugation conditions that might damage the cellular structure bearing the lipase.
For industrial application, scale-up of the process requires attention to several factors:
Bioreactor Design: Use stirred-tank reactors with precise temperature control and efficient mixing for large-scale enzyme production.
Reactor Configuration: For this compound synthesis, consider packed-bed reactors with immobilized cells for continuous operation, which may provide better productivity than batch systems.
Downstream Processing: Develop efficient separation processes for product recovery and enzyme reuse at commercial scale.
Economic Optimization: Balance reaction time, enzyme loading, and substrate concentrations to optimize productivity while maintaining cost-effectiveness.
The cell-bound lipase from Geotrichum sp. represents a highly efficient biocatalyst for this compound synthesis with significant advantages over conventional free enzymes. The natural immobilization of the enzyme on fungal cells eliminates the need for complex and expensive immobilization procedures while providing exceptional operational stability and reusability. The optimization of both production and application parameters has resulted in a process that achieves high conversion yields (94%) with excellent economic viability due to the enzyme's retention of 70% activity after eight reuse cycles.
Future research directions should focus on strain improvement through genetic engineering to enhance lipase production and stability, process intensification through novel reactor designs, and expansion of substrate range to include various fatty acids and alcohols for production of diverse esters. The integration of this biocatalytic process with renewable resource utilization aligns with green chemistry principles and sustainable bioprocess development. The remarkable versatility of Geotrichum spp. enzymes, as demonstrated in other applications including environmental remediation [4] and food processing [5], suggests substantial potential for further biotechnological exploitation of this valuable microbial resource.
Recent research highlights several advanced methods that surpass conventional heating and stirring.
The choice of catalyst is crucial for both activity and recyclability. The table below summarizes high-performance catalysts from recent studies.
| Catalyst Type | Key Features | Reported Performance | Source |
|---|---|---|---|
| Brönsted–Lewis Acid Catalyst (PW/UiO/CNTs-OH) [3] | Bifunctional acidic sites; High electron migration efficiency; Hydrophilic. | 92.9% biodiesel yield; 82.3% yield after 4 cycles. | [3] |
| Amino Acid Ionic Liquid ([Lys][CF₃SO₃]₂) [2] | Derived from lysine; Mitigates product separation issues; Environmentally benign. | High conversion rate; Optimized via machine learning. | [2] |
| Nano-Zinc-Titanate Coated Beads [1] | Coated on glass beads for use in rotating packed bed reactors; reduces mass transfer resistance. | High yield in a continuous flow system under hybrid radiation. | [1] |
| Sulfonated Graphene (SGR) [4] | Expansive surface area; high chemical reactivity. | Up to 94% biodiesel yield from waste feedstocks. | [4] |
Low conversion is often due to equilibrium limitations, mass transfer issues, or suboptimal conditions. Here is a troubleshooting guide and a proven experimental protocol.
Troubleshooting Guide:
Detailed Experimental Protocol: Enzymatic Synthesis (A Solvent-Free, Mild Alternative)
This protocol is adapted from a recent study on a green, enzymatic approach [6].
The workflow for this enzymatic synthesis is summarized below.
For researchers planning to move beyond the lab scale, here are two key strategies.
Self-metathesis of methyl oleate is a natural and often dominant side reaction because this compound molecules can react with each other. The key to suppressing it lies in shifting the reaction equilibrium towards the desired cross-pathway. This is primarily achieved through strategic catalyst selection and careful control of reaction conditions [1] [2].
The table below summarizes how different factors influence the selectivity between cross-metathesis (CM) and self-metathesis (SM).
| Factor | Recommendation for High CM Selectivity | Rationale & Effect |
|---|---|---|
| Catalyst Type | Use N-Heterocyclic Carbene (NHC)-based Ru catalysts (e.g., Grubbs 2nd Gen, Hoveyda-Grubbs 2nd Gen) over phosphine-based catalysts [1] [2]. | NHC catalysts have higher activity and functional group tolerance, favoring the more challenging CM reaction over SM [1]. |
| Cross-Partner Excess | Use a significant excess (e.g., 5-fold molar excess) of the symmetric cross-metathesis partner [1] [2]. | Increases the probability of the catalyst encountering the cross-partner rather than another this compound molecule, driving the equilibrium towards CM products [1]. |
| Substrate Configuration | Ensure the cross-partner is in the cis (Z) configuration [1] [2]. | The trans isomer has difficulty forming the necessary metallacyclobutane intermediate, drastically reducing reactivity [1]. |
| Catalyst Additives | Consider catalysts pre-treated with additives like phenylsilane (PhSiCl₃) [1] [2]. | Certain additives can further enhance the activity of NHC catalysts, leading to higher CM conversions and yields [1]. |
The following table provides specific experimental data from the cross-metathesis of this compound with cis-2-butene-1,4-diyl diacetate, illustrating the performance of different catalysts [1] [2]. The desired CM products are 3 (methyl 11-acetoxyundec-9-enoate) and 4 (undec-2-enyl acetate), while the SM by-products are 5 (octadec-9-ene) and 6 (dimethyl octadec-9-enedioate).
| Catalyst (1.0 mol%) | This compound Conversion (%) | Combined CM Yield 3 & 4 (%) | Combined SM Yield 5 & 6 (%) |
|---|---|---|---|
| [Ru]-1 (Grubbs 1st Gen) | 14 | ~7 | ~11 |
| [Ru]-2 (Grubbs 2nd Gen) | 48 | ~57 | ~20 |
| [Ru]-4 (Hoveyda-Grubbs 2nd Gen) | 42 | ~50 | ~19 |
| [Ru]-7 (with PhSiCl₃) | 90 | ~117 * | ~31 |
Note: The yield appears to exceed 100% due to the calculation method based on the internal standard and the fact that one mole of this compound can theoretically yield one mole of product 3, with product 4 coming from the cross-partner [1].
Here is a step-by-step methodology based on the optimized conditions reported in the literature [1] [2].
Objective: To perform the cross-metathesis of this compound with cis-2-butene-1,4-diyl diacetate, maximizing the yield of cross-products while minimizing self-metathesis.
Materials:
Procedure:
The following diagram illustrates the logical workflow for troubleshooting and optimizing your this compound cross-metathesis reaction.
The synthesis of methyl oleate from oleic acid and methanol is an equilibrium-controlled reaction. The reaction produces water as a by-product.
[ \ce{Oleic Acid + Methanol <=> this compound + Water} ]
To drive this reversible reaction toward a higher yield of this compound, it is crucial to remove water from the system. This shifts the equilibrium to the right, in accordance with Le Chatelier's principle [1]. This principle is universally applicable, including in related transesterification reactions for products like biolubricants, where removing methanol pushes the equilibrium toward the desired product [2] [3].
The table below summarizes practical methods for water removal, with data from research experiments.
| Method | Key Operational Parameters | Reported Efficacy/Outcome | Practical Considerations |
|---|---|---|---|
| Molecular Sieves [4] [5] | 3 Å pore size; activated at 250°C for 16 hours before use [5]. | Increased conversion from ~74% to 99% in a 48-hour reaction [5]. | Highly effective for small-scale batch reactions; requires pre-drying; can be difficult to scale up. |
| Nitrogen (N₂) Gas Stripping [2] | N₂ flow rate: 1000 mL/min; Temperature: 120°C; Agitation: 400 rpm [2]. | Achieved 95.6% selectivity for the target product (biolubricant) in transesterification [2]. | Energy-efficient alternative to vacuum; facilitates continuous removal of by-product (methanol/water). |
| Vacuum Application [2] | Pressure: 200 Pa (approx. 20 mbar); Temperature: 128°C [2]. | Achieved 85.7% yield of target product (biolubricant) [2]. | Highly effective but can be energy-intensive, especially for maintaining deep vacuum over long periods. |
Q1: Why did my reaction plateau at a low conversion, even with an excess of methanol? A: This is a classic sign that the reaction has reached equilibrium without sufficient by-product removal. The water produced is inhibiting further progress. Integrating one of the water removal techniques listed above, such as adding molecular sieves or applying a mild vacuum with heating, should help push the conversion higher [1] [5].
Q2: My reaction yield decreased when I tried to scale it up. What could be wrong? A: Scaling up often introduces mass transfer limitations.
Q3: Is there a way to monitor the reaction progress in real-time? A: Yes, you can track the reaction by monitoring the consumption of oleic acid.
Here is a detailed methodology based on a published, solvent-free enzymatic synthesis [5]:
1. Objective: To synthesize this compound from oleic acid and methanol using a lipase catalyst, achieving high conversion by shifting equilibrium via water removal with molecular sieves.
2. Materials:
3. Procedure:
4. Key Notes:
This diagram visualizes the cause-and-effect relationship of different strategies on the reaction equilibrium.
Unwanted isomerization, particularly from cis to trans, can be catalyzed by residual metals, acids, or radicals. The table below summarizes methods to suppress this reaction.
| Method / Additive | Mechanism of Action | Application Notes | Key Citations |
|---|---|---|---|
| Phosphorus-based Additives (e.g., Trisnonylphenol phosphite) | Poisoning residual isomerization catalysts (e.g., ruthenium carbene complexes) by binding to the metal center. | Directly add to the metathesis reaction mixture; effective for suppressing isomerization during subsequent heating or distillation. | [1] |
| Radical Scavengers | Quenching thiyl radicals (RS•), which are known to catalyze cis-trans isomerization. | Use in systems prone to radical-initiated isomerization; consider biocompatible photo-triggered precursors for controlled studies. | [2] |
| Solvent & Catalyst Selection | Using specific solvents (e.g., hexane) with certain catalysts (e.g., Raney Nickel) can reduce trans bond formation compared to catalyst use alone. | The choice of solvent system is a critical parameter in hydrogenation reactions to control isomer levels. | [3] |
Confirming the success of your prevention strategies requires robust analytical techniques to separate and identify the positional and geometrical isomers of methyl oleate.
The following diagram outlines a core workflow for an experiment involving this compound, integrating preventive measures and analytical verification.
If analysis shows unacceptable levels of isomerization, consult this guide to identify potential causes and solutions.
| Problem | Possible Cause | Suggested Solution |
|---|
| High trans isomer formation | 1. Residual metal catalysts (e.g., from metathesis). 2. Reaction conditions promoting radical formation (e.g., light, initiators). 3. Acidic catalysts or supports. | 1. Add a phosphite-based poison to the mixture [1]. 2. Include radical scavengers and avoid unnecessary light exposure [2]. 3. Use purified reagents and neutral conditions. | | Poor separation of isomers in analysis | 1. Non-polar GC column used. 2. Incorrect column temperature. | 1. Use a highly polar GC column (e.g., SP-2340, OV-275) [4] [5] or a silver-ion HPLC column [4]. 2. Optimize the temperature program for better resolution. | | Isomerization during work-up | 1. Heating the product mixture with residual active catalysts present. | 1. Add catalyst poisons (e.g., phosphites) before any heating or distillation steps [1]. 2. Use lower temperatures during solvent removal. |
To effectively manage this compound isomerization in the lab, remember these core principles:
This guide provides a detailed methodology based on a study that significantly increased the fermentation titer of Echinocandin B (ECB), a key antifungal precursor, using methyl oleate as a carbon source and talcum powder as a microparticle [1] [2] [3].
To investigate the synergistic effects of this compound and talcum powder microparticles on the fermentation titer of Echinocandin B (ECB) in Aspergillus nidulans [2].
The table below summarizes the core quantitative results from the study for easy comparison [1] [2] [3].
| Parameter Investigated | Condition / Material | Key Result | Titer / Concentration Achieved |
|---|---|---|---|
| Carbon Source | This compound | Highest ECB titer, increased L-threonine (key precursor) | 2133 ± 50 mg/L |
| Mannitol | Lower performance compared to this compound | ~50% lower than this compound | |
| Intracellular Metabolite | L-Threonine (with this compound) | Precursor concentration at 168 h | 275 mg/L |
| L-Threonine (with Mannitol) | Lower precursor concentration | ~2.5x lower than with this compound | |
| Morphology Engineering | Talcum Powder (45 µm, 20 g/L) | Maximum ECB titer with optimized pellets | 3148 ± 100 mg/L |
Step 1: Prepare the Inoculum and Basal Fermentation Medium
Step 2: Optimize the Carbon Source
Step 3: Apply Microparticle-Enhanced Cultivation (MPEC)
Step 4: Monitor and Control the Fermentation Process
Step 5: Harvest and Analyze
The following diagram illustrates the logical flow and key relationships in the optimized fermentation process.
Diagram: The workflow shows how this compound and talcum powder microparticles work together to optimize fungal morphology and precursor levels, leading to a maximized fermentation titer.
Q1: Why is mycelial pellet morphology preferred over dispersed filaments in this fermentation? A1: Pellet morphology is beneficial for secondary metabolite production like ECB because it reduces broth viscosity, which improves mass transfer of oxygen and nutrients throughout the culture. This creates a more favorable microenvironment for product synthesis [2] [4].
Q2: What is the proposed mechanism by which microparticles like talcum powder improve the titer? A2: Inert microparticles act as a physical dispersant and nuclei for hyphal growth. They help control the size and density of the mycelial pellets by preventing excessive branching and clumping. This results in smaller, more compact pellets with a larger surface area for interaction with the medium and a less dense core, preventing diffusion limitations and cell death inside the pellet [1] [4].
Q3: My titer improvement is lower than expected. What could be the issue? A3: The most critical factors to check are:
Q4: Can I use other types of microparticles besides talcum powder? A4: Yes, other inert microparticles such as aluminum oxide or titanium silicate have been reported in other fungal fermentation systems [4]. The choice, optimal size, and concentration of microparticle can be strain-specific and product-specific, so experimentation may be necessary if switching from talcum powder.
The choice of catalyst and reaction conditions significantly impacts conversion and selectivity. The table below compares the performance of different ruthenium-based catalysts in the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate [1] [2].
| Catalyst | Type | This compound Conversion (%) | Yield of Cross-Metathesis Products (%) | Key Findings |
|---|---|---|---|---|
| First-Generation Grubbs ([Ru]-1) | Phosphine-based | 14 | 3-4 | Low activity; significant self-metathesis observed [1]. |
| Second-Generation Grubbs ([Ru]-2) | N-Heterocyclic Carbene (NHC) | 48 | 28-29 | Higher activity & cross-metathesis selectivity [1]. |
| Second-Generation Hoveyda-Grubbs ([Ru]-7) | NHC (with additive) | 90 | 58-59 | High conversion & yield achieved with phenylsilane additive [1]. |
Key factors for optimization include:
Here are detailed methodologies for key optimization strategies cited in the research.
This is a general protocol adapted from studies with cis-2-butene-1,4-diyl diacetate and cinnamaldehyde [1] [3].
This method, using CuI, improves efficiency and avoids chlorinated solvents [4].
Here are solutions to frequently encountered problems in this compound cross-metathesis.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Insufficient catalyst activity or deactivation. | Switch to a second-generation NHC catalyst (e.g., [Ru]-2, [Ru]-7). Use CuI as a co-catalyst [1] [4]. |
| Low Selectivity / High Self-Metathesis | Equimolar reactant ratio. | Use a large excess (5-20 fold) of the cross-metathesis partner [1] [3]. |
| Isomerization Side Reactions | Catalyst decomposition or impurities. | Use high-purity substrates. For methyl 10-undecenoate, adding 1,4-benzoquinone can suppress isomerization [5]. |
| Poor Results with Acrylonitrile | Competitive coordination deactivating the catalyst. | Use a slow, portion-wise addition of the catalyst and CuI in Et₂O. Avoid a large excess of acrylonitrile [4]. |
| Inactive Reaction with Amines | The amino group poisons the catalyst. | Protect the amine first (e.g., acetylation with acetic anhydride) before conducting the metathesis reaction [6]. |
The following diagram illustrates the decision-making process for optimizing your reaction, based on the troubleshooting guide above.
This guide helps diagnose and resolve common issues related to this compound instability.
| Problem & Signs | Potential Root Causes | Recommended Solutions & Preventive Actions |
|---|
| Rapid increase in acidity | • Metal ion contamination (e.g., from copper, lead surfaces) catalyzing oxidation [1] [2]. • Hydrolysis due to moisture exposure. | • Use high-purity this compound (>99%) [3]. • Avoid metal contact; use stainless steel or glass [2]. • Ensure airtight storage with inert gas (N₂/Ar) blanketing [3]. | | Formation of gums, polymers, or insoluble deposits | • Advanced autoxidation leading to polymerization of degradation products [4]. • Decomposition of primary oxidation products (hydroperoxides) into reactive species [5]. | • Add synthetic antioxidants like TBHQ or Pyrogallol [6] [2]. • Store at low temperatures (<15°C) and in the dark [3]. • Monitor Peroxide Value (POV) to catch oxidation early [7] [5]. | | Color darkening and foul odor | • Formation of secondary oxidation products (aldehydes, ketones, short-chain acids) [1] [5]. | • Use antioxidants to inhibit the radical chain reaction [6] [5]. • Purify this compound to remove pro-oxidant impurities. | | Shortened induction period (IP) | • Presence of pro-oxidants (metal ions, pre-existing peroxides) [2]. • High concentration of bis-allylic sites in related impurities [4]. | • Test for and remove metal contaminants [2]. • Use antioxidants like Pyrogallol (for IP < 3000 ppm) or TBHQ (for IP > 3000 ppm) [2]. |
Q1: What are the primary oxidation products of this compound, and what is their significance? The primary oxidation products of this compound are hydroperoxides [8] [5]. Eight isomeric allylic hydroperoxides can form, with oxygen adding to carbons 8, 9, 10, or 11 [8]. These hydroperoxides are unstable and decompose into a wide range of secondary products, including aldehydes, ketones, alcohols, and carboxylic acids, which are responsible for off-odors, increased acidity, and gum formation [1] [5]. Monitoring hydroperoxides via Peroxide Value is crucial for early detection of oxidation.
Q2: How do metal surfaces catalyze the degradation of this compound? Metals like copper (Cu) and lead (Pb) are strong pro-oxidants. They catalyze the decomposition of hydroperoxides into highly reactive alkoxyl and peroxyl radicals, dramatically accelerating the oxidation chain reaction [1] [2]. One study found that exposure to a copper surface led to a significant decrease in this compound concentration and the generation of new oxidation products over time [1]. It is critical to avoid contact with these metals during storage and processing.
Q3: What is the most effective antioxidant for this compound? Effectiveness depends on the system and concentration:
The following diagram illustrates the core mechanism of oxidation and how antioxidants intervene.
Here are standardized methods for key stability tests referenced in the literature.
This method determines the Induction Period (IP), a key indicator of oxidative stability [7].
This protocol tracks the formation of primary and secondary oxidation products over time [7].
POV = [(V_sample - V_blank) × C_Na₂S₂O₃ × 1000] / Sample Weight (g)AV = (V_KOH × C_KOH × 56.1) / Sample Weight (g)
Here are answers to common challenges in optimizing methyl oleate synthesis:
Q: What are the key factors to optimize for high this compound yield?
Q: How can I prevent the reaction from reversing due to water byproduct?
Q: My enzyme seems to be losing activity. What could be the cause?
The table below outlines common problems, their potential causes, and solutions based on current research.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Incorrect molar ratio (too much or too little methanol) | Optimize methanol to oleic acid ratio to 1.5:1 [1]. |
| Insufficient enzyme loading or activity | Increase enzyme loading (e.g., 0.5-0.75 wt%); consider immobilized lipases for better stability and reusability [1] [5]. | |
| Water byproduct reversing the reaction | Integrate water removal methods like molecular sieves or perform the reaction in a TLPS [1] [3]. | |
| Long Reaction Time | Suboptimal reaction conditions leading to slow kinetics | Use the Substrate-Enzyme Relation (SER) tool to find the optimal balance between substrate mass and biocatalyst loading [2]. |
| Low reaction rate | Adopt microwave assistance to drastically reduce reaction time from hours to minutes [4]. | |
| Difficulty in Product/Enzyme Recovery | Use of conventional solvent systems | Implement a Three-Liquid-Phase System (TLPS), which automatically separates the product (top phase) from the enzyme (middle phase) for easy recovery and enzyme reuse [3]. |
For researchers designing or refining their experiments, here are two key methodologies.
The following workflow outlines a standard optimization procedure. You can use the Substrate-Enzyme Relation (SER) as a simple mathematical tool to reduce the number of experiments needed. The formula is: SER = (mass of alcohol - mass of acid) / mass of biocatalyst. Studies suggest that for long-chain substrates like oleic acid and methanol, high conversions are often achieved when the SER value is close to 0 [2].
This innovative system is highly efficient for reactions involving two hydrophobic reactants. The diagram below illustrates the setup and phase separation that facilitates high-yield synthesis and easy recovery.
Key Advantages of TLPS: This system enhances the esterification rate by providing a large interfacial area for the reaction. The product is automatically separated into the top phase, while the enzyme is retained in the middle phase, allowing for straightforward recovery and enzyme reuse [3].
For further yield enhancement, consider these cutting-edge approaches:
The hydrolysis of epoxidized methyl oleate can be performed using a solid sulfonic acid as a heterogeneous catalyst. Below is a methodology based on a current research article [1].
The table below outlines potential issues and investigative steps based on general principles, as specific pH data was not available.
| Problem | Possible Cause | Investigation & Solution |
|---|---|---|
| Low Conversion | Inefficient catalyst, suboptimal temperature/duration, or incorrect reagent ratios. | Confirm catalyst activity and increase reaction temperature or time within stability limits. [1] |
| Low Selectivity / Side Products | Acid-catalyzed epoxide ring-opening can lead to side reactions. | A different catalytic system, such as enzymatic conversion using unspecific peroxygenases (UPOs), can provide superior selectivity under mild, non-acidic conditions. [2] |
| Difficulty isolating polyol product | Complex mixture of hydroxylated intermediates and unreacted material. | Use GC-MS for detailed separation and identification of all hydroxylated products to understand the reaction profile and optimize selectivity. [3] |
The following diagram outlines the decision-making workflow for establishing and optimizing your hydrolysis experiment based on the available information.
Q1: How can I prevent water from slowing down my esterification reaction? The production of water is a by-product of the esterification reaction and can favor the reverse reaction (hydrolysis), reducing your yield [1] [2]. Effective water removal is crucial.
| Method | Description | Efficacy & Notes |
|---|---|---|
| Superabsorbent Polymers (SAPs) | Add materials like Aquasorb (polyacrylate) or other SAPs directly to the reaction medium to absorb water [1] [2]. | Increased lipase activity by 20-40%; raised conversion from 60% to 93% in one study [1]. Another achieved 96.7% conversion [2]. |
| Molecular Sieves | Add activated (dried) molecular sieves (e.g., 3 Å) to the reaction mixture [3]. | A common and effective method to shift equilibrium toward ester production [3]. |
Q2: My enzyme seems to be getting inhibited. What could be causing this? Methanol, while a necessary substrate, can inhibit or even deactivate many lipases at high concentrations [4] [3].
Q3: How can I make my lipase more stable and reusable? Immobilizing the enzyme on a solid support can enhance its stability, ease its reuse, and sometimes improve its activity.
| Support Material | Enzyme Source | Key Outcome |
|---|---|---|
| Calcium Carbonate (Adsorption) | Proteus vulgaris | Immobilized lipase retained 60% activity after 10 months at 4°C and could be reused for six cycles with consistent efficiency [6]. |
| Diatomaceous Earth (Celite) (for sol-gels) | Burkholderia cepacia | This double immobilization technique produced a mechanically stable catalyst with improved mass transfer and higher conversion compared to free enzymes or unsupported sol-gels [4]. |
Q4: What other reaction parameters should I check if my conversion is low? Beyond the factors above, systematically optimize these key parameters, as they significantly impact conversion yields [3] [2]:
The following diagram outlines a logical pathway to diagnose and address low conversion issues in your experiments.
The choice of catalyst is critical for maximizing both conversion and cross-metathesis (CM) selectivity, while minimizing competing self-metathesis reactions [1].
The table below summarizes the performance of various catalysts with different co-substrates.
| Catalyst | Co-substrate | Key Reaction Condition | MO Conversion | CM Selectivity | Key Findings |
|---|---|---|---|---|---|
| HG2 (Hoveyda-Grubbs 2nd gen) | Cinnamaldehyde | 323 K, R(CA/MO)=20 [2] | Effectively 100% [2] | 100% of product mixture [2] | High selectivity requires high co-substrate ratio. |
| Nitro-Grela-I₂ SIPr | Allyl alcohol building block | N₂ sparging, 3x10 mol% catalyst [1] | -- | 48% isolated yield [1] | Effective for challenging substrates with free alcohol groups. |
| [Ru]-2 (NHC-based) | cis-2-butene-1,4-diyl diacetate | 50°C, 5-fold excess co-substrate [3] | 48% [3] | ~60% (Yield of 3 & 4) [3] | Superior to phosphine-based catalysts [4] [3]. |
| [Ru]-7 (NHC-based) | cis-2-butene-1,4-diyl diacetate | 50°C, 5-fold excess co-substrate, PhSiCl₃ additive [3] | 90% [3] | ~65% (Yield of 3 & 4) [3] | High conversion with good selectivity. |
| N-aryl, N-alkyl NHC | Ethylene (Ethenolysis) | 40°C, 150 psi ethylene [5] | -- | Up to 95% for terminal olefins [5] | Designed for high methylidene stability; selective for ethenolysis over self-metathesis. |
This procedure, adapted from a study using the Hoveyda-Grubbs 2nd generation (HG2) catalyst, is a robust starting point [2].
Problem: Low Conversion of this compound
Problem: Low Selectivity for Cross-Metathesis Products
Problem: Undesired Double-Bond Isomerization
Problem: Catalyst Deactivation in Z-Selective Metathesis
The table below summarizes the core differences between enzymatic and chemical synthesis pathways for methyl oleate, helping to guide your initial method selection.
| Feature | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Primary Catalyst | Lipases (e.g., from Candida rugosa, Aspergillus oryzae) [1] [2] | Homogeneous bases (KOH, EtONa) or acids [3] |
| Typical Conditions | Mild (35-60°C), atmospheric pressure [1] | Elevated temperatures (70-100°C), often under vacuum (e.g., 10 mbar) [3] |
| Reaction Medium | Solvent-free, aqueous, or mild organic solvents (e.g., t-butanol) [1] [2] | Often requires organic solvents or neat reactions [3] |
| Selectivity & Side Reactions | High selectivity; minimal side reactions [2] | Prone to side reactions like saponification [4] |
| Downstream Processing | Simpler; easier catalyst separation (if immobilized) [4] [3] | More complex; requires neutralization and wastewater treatment [4] |
| Environmental & Safety | Greener profile; biodegradable catalyst, less hazardous waste [2] | Harsh chemicals; toxic waste streams [3] |
| Catalyst Cost & Reusability | Higher initial cost but often reusable (e.g., >7 cycles with >82% yield) [4] [3] | Low cost but typically single-use [3] |
For a deeper dive, the table below compares the quantitative performance of both methods under optimized conditions as reported in recent literature.
| Aspect | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Conversion / Yield | Up to 99% conversion of oleic acid [1] | Up to 100% conversion of fatty acid ethyl esters (FAEEs) [3] |
| Reaction Time | ~24 hours to reach equilibrium [1] | ~1 hour for full conversion [3] |
| Catalyst Loading | 0.5-0.75 wt% (low loading) [1] | 1-5 mol% (relative to substrate) [3] |
| Key Optimized Parameters | Molar ratio (MeOH:OA = 1.5:1), use of molecular sieves [1] | Vacuum (10 mbar), molar ratio (Alcohol:Ester = 1.5:1) [3] |
| Typical Setup & Scale | 50 mL scale, shaken baffled flasks [1] | Not specified, but techniques applicable to large-scale biodiesel production exist [4] |
The high performance metrics in the tables above are derived from specific, optimized laboratory protocols:
Protocol for High-Yield Enzymatic Synthesis [1]:
Protocol for Efficient Chemical Synthesis (Transesterification) [3]:
The following diagram maps out the logical decision-making process for selecting and executing a synthesis method, from catalyst selection to final product isolation.
The choice between enzymatic and chemical synthesis involves clear trade-offs:
Choose Enzymatic Synthesis for Green Chemistry and Specificity: This method excels in sustainability and selectivity. It operates under mild, energy-efficient conditions and generates minimal hazardous waste, aligning with green chemistry principles [2]. The high selectivity of lipases minimizes side products, simplifying purification. While the catalyst cost is higher, the potential for reuse and the avoidance of complex waste treatment can make it cost-effective, especially for high-value applications in pharmaceuticals or cosmetics [1] [2].
Choose Chemical Synthesis for Speed and Cost-Efficiency at Scale: Traditional base catalysis is unmatched for speed and low initial cost. It achieves high conversions in a fraction of the time required by enzymatic methods and uses inexpensive, widely available catalysts [3]. This makes it particularly suitable for large-scale production, such as in the biodiesel industry, where throughput and raw material cost are paramount [4]. The main drawbacks are the need for extreme conditions (high temperature, vacuum) and the generation of toxic waste that requires processing.
| Environment / Catalyst System | Temperature | Self-Diffusion Coefficient (m² s⁻¹) | Reduction Factor (Compared to Bulk) |
|---|---|---|---|
| Bulk Liquid Phase [1] | 298 K | ( 1.7 \times 10^{-10} ) | (Baseline) |
| Inter-crystalline Space (within catalyst pellet) [1] | 298 K | ( \sim 5 \times 10^{-11} ) | ~3 times |
| Confined in Hierarchical TS-1 Mesopores [2] [1] | 298 K | ( 1.1 \times 10^{-12} ) to ( 3.0 \times 10^{-12} ) | ~56 to 150 times |
The core data was obtained using Pulsed Field Gradient (PFG) NMR, a powerful non-invasive technique for quantifying molecular diffusion [2] [1]. The following workflow outlines the key steps of the experimental protocol cited in the search results.
Key Technical Details:
This compound is a fatty acid methyl ester derived from renewable sources like vegetable oils, known for its low toxicity and biodegradability. The table below summarizes its key characteristics and benchmarks it against general alternative substances.
| Aspect | This compound | Petroleum-Based Solvents | Ethyl Oleate |
|---|---|---|---|
| Chemical Profile | Ester of oleic acid and methanol; C19H36O2 [1] | Complex hydrocarbon mixtures | Ester of oleic acid and ethanol |
| Key Properties | High solvency, low toxicity, readily biodegradable, good lubricity [2] [3] | High solvency, often volatile and flammable | Similar solvency and biodegradability to this compound [4] |
| Primary Uses | Agrochemicals, metalworking fluids, cleaning chemicals, biodiesel, cosmetics, lubricants [1] [2] [5] | Industrial solvents, fuels, lubricants | Used in lubricants, cosmetics, and as a pharmaceutical excipient [1] |
| Performance Pros | Effective as emulsifier, wetting agent, stabilizer, and plasticizer; enhances skin absorption in cosmetics [1] [3] | Historically lower cost, well-established performance in many applications | Potentially lower toxicity profile in some contexts; used in pharmaceutical formulations [1] |
| Performance Cons | Can be more expensive than conventional options; performance can vary with purity [1] [5] [6] | Increasingly regulated due to toxicity and environmental persistence [5] [3] | Can be more costly than this compound; seen as a direct substitute, restraining this compound demand [1] |
| Industrial Demand Driver | Shift towards bio-based and eco-friendly products across sectors [1] [2] [5] | Declining use due to environmental and health regulations | Demand as a less toxic alternative in specific niches [1] |
While not related to vaccines, one research paper details the use of this compound in a model system to study agrochemical adjuvants. This methodology focuses on how adjuvants disrupt plant cuticles to enhance pesticide delivery.
The following diagram illustrates the experimental workflow for this agrochemical study:
The search results reveal a well-defined field of vaccine adjuvants, but this compound is not listed among established or investigational platforms.
The absence of evidence in the search results suggests that investigating this compound as a vaccine adjuvant would be a highly novel area of research. If you wish to explore this, here are suggested steps:
The table below summarizes key performance metrics for various catalyst systems in methyl oleate cross-metathesis, based on recent experimental studies.
| Catalyst System | Reaction Type | Catalyst Loading (ppm) | Selectivity for Diester 3 | Key Findings | Ref. |
|---|---|---|---|---|---|
| Hoveyda-Grubbs (Ru3) | Self-Cross Metathesis | 100 | 96:4 (3/4 wt. ratio) | Highest diester selectivity; equilibrium reached in 3h. | [1] |
| Hoveyda-Grubbs (Ru3) | Self-Cross Metathesis | 50 | 89:11 (3/4 wt. ratio) | Good selectivity maintained at lower loading. | [1] |
| Hoveyda-Grubbs (Ru3) | Self-Cross Metathesis | 25 | 63:37 (3/4 wt. ratio) | Lower loading leads to significantly more monoester. | [1] |
| N-aryl, N-alkyl NHC | Ethenolysis | 100 | 95% (for terminal olefins) | Exceptional kinetic selectivity for ethenolysis products. | [2] |
| Standard NHC (3) | Ethenolysis | Not Specified | 44% (for terminal olefins) | Poor selectivity due to instability as methylidene. | [2] |
| CAAC (6) | Ethenolysis | 100 | 92% (for terminal olefins) | High selectivity and good TON (5,600). | [2] |
For researchers aiming to reproduce these results, here are the detailed methodologies from the cited works.
This protocol uses technical-grade this compound (containing 20 wt% methyl linoleate) to produce dimethyl octadec-9-enedioate, a monomer for polyesters and polyamides [1].
This method focuses on achieving high kinetic selectivity for the terminal olefins (ethenolysis products) from this compound [2].
The diagram below outlines the key steps involved in the self-cross metathesis process using technical grade this compound.
The key study investigated the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate (a protected diol) and, for comparison, with unprotected cis-2-butene-1,4-diol [1].
The research objective was to optimize the reaction for high conversion and selectivity. A central finding was that the use of protecting groups (acetate groups) decisively shortens processing steps and allows for a lower catalyst loading to achieve high conversions [1]. The protected substrate showed better performance under milder conditions.
The table below summarizes the experimental data for the protected diacetate substrate, testing various ruthenium catalysts at 1.0 mol% loading [1].
| Catalyst | Type | Conversion of this compound (%) | Yield of Cross-Metathesis Product 3 (%) |
|---|---|---|---|
| [Ru]-1 | Phosphine complex | 14 | 3 |
| [Ru]-2 | N-heterocyclic carbene | 48 | 29 |
| [Ru]-3 | Phosphine complex | 15 | 4 |
| [Ru]-4 | N-heterocyclic carbene | 42 | 24 |
| [Ru]-7 | N-heterocyclic carbene (with additive) | 90 | 59 |
| [Ru]-8 | N-heterocyclic carbene (with additive) | 84 | 53 |
The study concluded that catalysts with N-heterocyclic carbene ligands (especially second-generation catalysts like [Ru]-2, [Ru]-4, [Ru]-7, and [Ru]-8) showed significantly higher activity and tolerance for the functional groups present [1]. The best results were obtained with catalysts [Ru]-7 and [Ru]-8, which achieved high conversions and yields with only 1.0 mol% catalyst loading [1].
The following workflow outlines the general experimental methodology used in the study to obtain the comparative data [1].
The table below summarizes the available kinetic data for the esterification of oleic acid with methanol to produce this compound under different catalytic conditions.
| Catalyst System | Temperature | Forward Rate Constant (k) | Equilibrium Constant (Ke) | Activation Energy (Ea) | Experimental Method & Conditions |
|---|---|---|---|---|---|
| Relite CFS (Ion-Exchange Resin) [1] | 323.15 K - 373.15 K | 12.93 L/mol·s (at 358.15 K) | 4.17 mol/L | 58.62 kJ/mol | Method: Esterification in batch reactor with soybean oil blend. Analysis: Titration of FFA, pseudo-homogeneous second-order model. |
| Zinc Acetate (in subcritical methanol) [1] | 433.15 K - 493.15 K | Not specified | Not specified | 32.62 kJ/mol | Method: Esterification in subcritical (high P) batch reactor. Analysis: GC analysis of oleic acid conversion. |
| Amberlyst 15 (Ion-Exchange Resin) [1] | Room Temperature | 4.0 L/mol·s | 7.22 mol/L | Not specified | Method: Esterification at room temperature. Analysis: Quasi-homogeneous kinetic model. |
| 4-Dodecylbenzenesulfonic Acid (DBSA) [1] | 333.15 K - 353.15 K | Not specified | Not specified | 58.5 kJ/mol (forward), 63.4 kJ/mol (reverse) | Method: Homogeneous acid catalysis with varied molar ratios and water content. Analysis: Second-order reversible kinetic model. |
| Lipase (Solvent-free system) [2] | 328.15 K (55°C) | Varies with enzyme loading | Governed by water removal | Not specified | Method: Shaking incubator, solvent-free esterification. Analysis: Monitoring FFA via titration, with/without molecular sieves for water removal. |
For researchers looking to replicate or understand these studies, here are the methodologies behind the data.
The following diagram illustrates the logical workflow common to these kinetic studies.
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